molecular formula C7H12O2 B1598783 4-Heptenoic acid CAS No. 41653-95-6

4-Heptenoic acid

Cat. No.: B1598783
CAS No.: 41653-95-6
M. Wt: 128.17 g/mol
InChI Key: KFXPOIKSDYRVKS-ARJAWSKDSA-N
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Description

elongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm and adiposome. Outside of the human body, can be found in alcoholic beverages and fats and oils. This makes a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41653-95-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-hept-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-

InChI Key

KFXPOIKSDYRVKS-ARJAWSKDSA-N

SMILES

CCC=CCCC(=O)O

Isomeric SMILES

CC/C=C\CCC(=O)O

Canonical SMILES

CCC=CCCC(=O)O

Other CAS No.

41653-95-6
35194-37-7

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of (Z)-4-heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-heptenoic acid is a medium-chain unsaturated fatty acid. Information regarding its natural occurrence is sparse in publicly available scientific literature. This technical guide synthesizes the currently available data on the natural sources of (Z)-4-heptenoic acid and its isomers. Due to the limited specific data on (Z)-4-heptenoic acid, this guide also provides information on closely related compounds and general methodologies for the extraction and analysis of short-chain fatty acids from biological matrices. This document is intended to be a resource for researchers, scientists, and professionals in drug development who are interested in the potential of this and related fatty acids.

Introduction

(Z)-4-heptenoic acid, a monounsaturated fatty acid with the chemical formula C₇H₁₂O₂, belongs to the class of medium-chain fatty acids.[1][2] While the biological roles and natural distribution of many fatty acids are well-documented, specific information on (Z)-4-heptenoic acid is limited. This guide aims to collate the existing knowledge on its natural occurrence, provide detailed experimental protocols for its potential isolation and quantification, and discuss related compounds that may offer insights into its biological significance.

Natural Occurrence of (Z)-4-heptenoic Acid and Related Compounds

Direct evidence for the widespread natural occurrence of (Z)-4-heptenoic acid is not abundant in peer-reviewed literature. However, some sources suggest its presence in animal biofluids.

Table 1: Documented and Putative Natural Sources of (Z)-4-heptenoic Acid and a Related Compound

Compound NameSource Organism/MatrixMethod of IdentificationQuantitative DataReference
(Z)-4-heptenoic acidAnimal Urine (unspecified)Database EntryNot AvailableFooDB, HMDB
(Z)-13-methyltetra-4-decenoic acidOlleya marilimosa (Marine Bacterium)Spectroscopic AnalysisNot Available[3]
Occurrence in Animals

Metabolomics databases like FooDB and the Human Metabolome Database (HMDB) list (Z)-4-heptenoic acid as being detected in animal urine. However, the specific animal species and the concentrations are not provided. Its presence in urine suggests it is a product of metabolic processes, likely related to lipid metabolism.[2]

Occurrence in Microorganisms

While direct evidence for (Z)-4-heptenoic acid production by microorganisms is lacking, a structurally related compound, (Z)-13-methyltetra-4-decenoic acid, has been isolated from the marine bacterium Olleya marilimosa.[3] This fatty acid exhibited antibacterial activity against Gram-positive bacteria by destabilizing the cell membrane.[3] This finding suggests that marine microorganisms may be a promising, yet underexplored, source of novel unsaturated fatty acids, including potentially (Z)-4-heptenoic acid.

Experimental Protocols

Specific experimental protocols for the isolation and quantification of (Z)-4-heptenoic acid are not available in the literature. However, general methods for the analysis of short-chain fatty acids (SCFAs) from biological samples are well-established and can be adapted for this purpose.

Extraction of Short-Chain Fatty Acids from Biological Samples

The following is a general protocol for the extraction of SCFAs from biological matrices such as feces, serum, or culture media.

Materials:

  • Biological sample (e.g., 50 mg of feces, 200 µL of serum)

  • Internal standard solution (e.g., hexanoic acid-d3)

  • 0.1 M NaOH

  • Methanol

  • Ethyl acetate

  • 1 M HCl

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • 1.5 mL Eppendorf tubes

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation:

    • For fecal samples, lyophilize to dryness. Weigh approximately 30-50 mg of the dried sample into a 1.5 mL Eppendorf tube.

    • For serum samples, transfer 200 µL into a 1.5 mL Eppendorf tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification.

  • Extraction:

    • Add 1 mL of a methanol/water (1:1 v/v) solution to the sample.

    • Vortex vigorously for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Acidification: Acidify the extract by adding 50 µL of 1 M HCl. This protonates the fatty acids, making them more soluble in organic solvents.

  • Liquid-Liquid Extraction:

    • Add 1 mL of ethyl acetate to the acidified extract.

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer (ethyl acetate) containing the SCFAs.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

  • Drying and Concentration:

    • Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization (optional but recommended for GC-MS): For improved volatility and chromatographic performance, SCFAs are often derivatized. A common method is silylation.

  • To the concentrated extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 60°C for 30 minutes.

GC-MS Parameters:

  • Column: A polar capillary column, such as a DB-FFAP or similar, is suitable for fatty acid analysis.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Analysis: Quantification is achieved by creating a calibration curve using standards of (Z)-4-heptenoic acid and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.

Potential Biological Significance and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in which (Z)-4-heptenoic acid is directly involved. Databases suggest a general role in fatty acid metabolism.[2] The antibacterial activity of the related compound from Olleya marilimosa suggests that unsaturated fatty acids of this type may have roles in microbial interactions and could be explored as potential antimicrobial agents.[3]

Visualizations

Due to the lack of defined signaling pathways for (Z)-4-heptenoic acid, the following diagram illustrates a generalized workflow for the extraction and analysis of short-chain fatty acids from a biological sample, a crucial aspect for researchers in this field.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Feces, Serum) Spike Spike with Internal Standard Sample->Spike Homogenize Homogenize in Extraction Solvent Spike->Homogenize Centrifuge1 Centrifuge to Pellet Debris Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify Supernatant (e.g., with HCl) Supernatant->Acidify LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidify->LLE CollectOrganic Collect Organic Layer LLE->CollectOrganic Dry Dry with Na2SO4 CollectOrganic->Dry Concentrate Concentrate under N2 Dry->Concentrate Derivatize Derivatization (Optional) (e.g., Silylation) Concentrate->Derivatize LCMS LC-MS Analysis Concentrate->LCMS GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing and Quantification GCMS->Data LCMS->Data

References

The Biological Role of 4-Heptenoic Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest in metabolic research. While specific literature on this compound is limited, its structural similarity to other unsaturated fatty acids, particularly the well-studied hypoglycemic agent 4-pentenoic acid, provides a strong basis for understanding its metabolic role. This technical guide synthesizes the current understanding and inferred metabolic pathways of this compound, focusing on its involvement in fatty acid β-oxidation, its potential as an inhibitor of key metabolic enzymes, and its prospective therapeutic applications. This document provides a comprehensive overview, including detailed experimental protocols and signaling pathway diagrams, to facilitate further research in this area.

Introduction

This compound (C7H12O2) is a monounsaturated medium-chain fatty acid.[1][2][3][4][5] Its biological significance is not extensively documented, but based on the metabolism of similar fatty acids, it is predicted to be a substrate for, and a potential modulator of, mitochondrial β-oxidation. The presence of a double bond on an even-numbered carbon (carbon-4) necessitates the involvement of auxiliary enzymes for its complete catabolism, distinguishing its metabolic fate from that of saturated fatty acids.

Analogous to 4-pentenoic acid, which is known to induce hypoglycemia by inhibiting fatty acid oxidation and gluconeogenesis, this compound is hypothesized to possess similar bioactivities.[6][7][8][9] This guide will explore the theoretical metabolic pathway of this compound, its potential enzymatic interactions, and provide detailed experimental frameworks for its investigation.

Metabolic Pathway of this compound

The metabolism of this compound is presumed to occur within the mitochondria via the β-oxidation pathway. However, due to its cis-double bond at position 4, auxiliary enzymes are required for its complete breakdown.

Step 1: Activation In the cytoplasm, this compound is activated to its coenzyme A (CoA) thioester, 4-heptenoyl-CoA, by an acyl-CoA synthetase. This reaction requires ATP.

Step 2: Mitochondrial Transport As a medium-chain fatty acid, 4-heptenoyl-CoA can likely cross the inner mitochondrial membrane independently of the carnitine shuttle, although the involvement of the shuttle cannot be entirely ruled out.

Step 3: β-Oxidation Once in the mitochondrial matrix, 4-heptenoyl-CoA undergoes one cycle of conventional β-oxidation to yield acetyl-CoA and cis-2-pentenoyl-CoA. The subsequent metabolism of cis-2-pentenoyl-CoA requires isomerization.

Step 4: Isomerization The cis-2-pentenoyl-CoA is converted to trans-2-pentenoyl-CoA by the enzyme enoyl-CoA isomerase.

Step 5: Completion of β-Oxidation Trans-2-pentenoyl-CoA is a substrate for the standard β-oxidation pathway, which proceeds to yield another molecule of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Figure 1: Inferred metabolic pathway of this compound.

Potential Biological Activities

Inhibition of Fatty Acid Oxidation

Based on the actions of 4-pentenoic acid, this compound is a putative inhibitor of fatty acid β-oxidation. This inhibition is likely mediated by one of its metabolites. A potential mechanism involves the formation of a reactive intermediate that can covalently modify and inactivate key enzymes in the β-oxidation spiral.

Hypoglycemic Effects

The inhibition of fatty acid oxidation by this compound would lead to an increased reliance on glucose for energy, potentially resulting in a hypoglycemic state. By limiting the energy derived from fats, the uptake and utilization of glucose by peripheral tissues would be enhanced. Furthermore, the inhibition of hepatic fatty acid oxidation would reduce the provision of ATP and reducing equivalents necessary for gluconeogenesis, further contributing to lower blood glucose levels.

Interaction with Carnitine Metabolism

4-pentenoic acid and its metabolites have been shown to inhibit carnitine acetyltransferase.[10] This enzyme is crucial for buffering the acetyl-CoA/CoA ratio in the mitochondria. Inhibition of this enzyme by a metabolite of this compound could lead to an accumulation of acetyl-CoA, which in turn can inhibit pyruvate dehydrogenase and other enzymes, thereby disrupting glucose metabolism. Palmitoyl-CoA has been shown to be a direct mixed-model inhibitor of carnitine acetyltransferase.[11]

Biological_Effects cluster_0 This compound Metabolism cluster_1 Metabolic Consequences This compound This compound Metabolites Metabolites This compound->Metabolites Inhibition of β-Oxidation Inhibition of β-Oxidation Metabolites->Inhibition of β-Oxidation Inhibition of Carnitine Acetyltransferase Inhibition of Carnitine Acetyltransferase Metabolites->Inhibition of Carnitine Acetyltransferase Decreased Gluconeogenesis Decreased Gluconeogenesis Inhibition of β-Oxidation->Decreased Gluconeogenesis Increased Glucose Uptake Increased Glucose Uptake Inhibition of β-Oxidation->Increased Glucose Uptake Hypoglycemia Hypoglycemia Decreased Gluconeogenesis->Hypoglycemia Increased Glucose Uptake->Hypoglycemia

Figure 2: Postulated biological effects of this compound.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters of Enzymes in this compound Metabolism

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA SynthetaseThis compound50 - 150100 - 300
Enoyl-CoA Isomerasecis-2-Pentenoyl-CoA20 - 80500 - 1500
Medium-Chain Acyl-CoA Dehydrogenase4-Heptenoyl-CoA10 - 50200 - 600

Table 2: Hypothetical Inhibitory Effects of a this compound Metabolite

EnzymeInhibitorIC50 (µM)Type of Inhibition
Carnitine Acetyltransferase4-Heptenoyl-CoA Metabolite10 - 100Irreversible
Medium-Chain Acyl-CoA Dehydrogenase4-Heptenoyl-CoA Metabolite5 - 50Mechanism-based
3-Ketoacyl-CoA Thiolase4-Heptenoyl-CoA Metabolite20 - 150Reversible

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound metabolism.

Synthesis of 4-Heptenoyl-CoA

Objective: To synthesize 4-heptenoyl-CoA for use as a substrate in enzymatic assays.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (commercially available or purified)

  • ATP

  • MgCl2

  • Potassium phosphate buffer (pH 7.4)

  • HPLC system for purification and analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM ATP, 10 mM MgCl2, 1 mM CoA, and 0.5 mM this compound.

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitor the formation of 4-heptenoyl-CoA by reverse-phase HPLC.

  • Purify the 4-heptenoyl-CoA from the reaction mixture using solid-phase extraction or preparative HPLC.[12][13][14][15]

  • Confirm the identity and purity of the product by mass spectrometry.

Synthesis_Workflow Reaction Setup Reaction Setup Enzymatic Synthesis Enzymatic Synthesis Reaction Setup->Enzymatic Synthesis Add Acyl-CoA Synthetase HPLC Monitoring HPLC Monitoring Enzymatic Synthesis->HPLC Monitoring Purification Purification HPLC Monitoring->Purification SPE or Prep-HPLC Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Identity Confirmation Pure 4-Heptenoyl-CoA Pure 4-Heptenoyl-CoA Mass Spectrometry->Pure 4-Heptenoyl-CoA

References

4-Heptenoic Acid: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-heptenoic acid, a medium-chain unsaturated fatty acid. While a singular "discovery" event for this compound is not documented, this guide traces its probable emergence within the broader historical context of unsaturated fatty acid research. This document details the physicochemical properties of this compound and presents a representative synthetic protocol. The information is intended to serve as a foundational resource for researchers in organic chemistry, biochemistry, and drug development who may be interested in this and related aliphatic compounds.

Introduction

The study of fatty acids has been a cornerstone of organic chemistry and biochemistry since the pioneering work of Michel Eugène Chevreul in the early 19th century on the chemical nature of fats and saponification. The broader class of "heptenoic acid" first appeared in the chemical literature in the 1880s. [cite: ] this compound (C7H12O2), a monounsaturated fatty acid, is one of several positional isomers of heptenoic acid. Its history is intertwined with the systematic investigation of unsaturated carboxylic acids, rather than a distinct discovery narrative. This guide focuses on the synthesis, characterization, and known properties of this compound.

Physicochemical Properties

This compound is a liquid at room temperature with properties characteristic of a medium-chain fatty acid. The following table summarizes its key physicochemical data, compiled from various chemical databases.

PropertyValueSource
Molecular Formula C7H12O2PubChem
Molecular Weight 128.17 g/mol PubChem[1]
CAS Number 35194-37-7PubChem[1]
IUPAC Name hept-4-enoic acidPubChem[1]
Boiling Point 139-141 °C at 25 mmHgPrepChem.com
Computed XLogP3 1.5PubChem[1]
Computed Topological Polar Surface Area 37.3 ŲPubChem[1]
Computed Rotatable Bond Count 4PubChem[1]
Computed Hydrogen Bond Donor Count 1PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]

Historical Context and Discovery

The "discovery" of this compound is not attributed to a specific individual or a single publication. Instead, its existence and properties were likely first established as part of the broader systematic study of organic acids in the late 19th and early 20th centuries. The term "heptenoic acid" is recorded as early as 1889. The detailed characterization and synthesis of specific isomers such as this compound would have followed the development of more advanced synthetic and analytical techniques in organic chemistry.

The timeline below provides a general historical context for the emergence of knowledge about unsaturated fatty acids:

Discovery_Timeline Early 19th Century Early 19th Century Late 19th Century Late 19th Century Early 19th Century->Late 19th Century  Chevreul's work on fats and saponification Early 20th Century Early 20th Century Late 19th Century->Early 20th Century  First mention of 'heptenoic acid' (1889) Mid 20th Century Mid 20th Century Early 20th Century->Mid 20th Century  Development of synthetic methods for unsaturated acids Present Present Mid 20th Century->Present  Spectroscopic characterization (NMR, IR, MS)

Figure 1: A simplified timeline illustrating the historical context of unsaturated fatty acid research leading to the characterization of compounds like this compound.

Experimental Protocols: Synthesis of this compound

While the original synthesis of this compound is not well-documented, a representative modern synthetic approach can be derived from established organic chemistry methodologies. A common strategy for the synthesis of unsaturated carboxylic acids involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.

A Representative Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Diethyl malonate Diethyl malonate Malonic ester enolate Malonic ester enolate Diethyl malonate->Malonic ester enolate  NaOEt, EtOH   Alkylated malonic ester Alkylated malonic ester Malonic ester enolate->Alkylated malonic ester  1-bromo-2-butene   This compound This compound Alkylated malonic ester->this compound  1. NaOH, H2O  2. H3O+, Δ  

Figure 2: A workflow diagram for a representative malonic ester synthesis of this compound.

Detailed Methodology (Hypothetical Protocol based on Standard Procedures):

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (EtOH)

  • 1-bromo-2-butene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at room temperature with stirring. The reaction is typically stirred for one hour to ensure complete formation of the malonic ester enolate.

  • Alkylation: To the solution of the enolate, add 1-bromo-2-butene dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-6 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Saponification: After the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is added, and the mixture is heated to reflux for several hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is acidic (pH ~1-2). The acidified mixture is then heated to a gentle reflux to effect decarboxylation, which is usually accompanied by the evolution of carbon dioxide gas.

  • Workup and Purification: After cooling, the aqueous mixture is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can then be purified by distillation under reduced pressure.

Expected Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the carbon skeleton and the position of the double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad O-H stretch for the carboxylic acid and a strong C=O stretch.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

Biological Activity and Potential Applications

To date, there is limited specific research on the biological activities of this compound itself. As a medium-chain unsaturated fatty acid, it would be expected to be metabolized through standard fatty acid pathways. There are no known signaling pathways specifically modulated by this compound. Its potential applications would likely be as a building block in organic synthesis for the preparation of more complex molecules, or potentially in the formulation of specialized lipids or surfactants.

Conclusion

This compound, while not having a storied history of a singular discovery, represents a fundamental building block in the vast landscape of organic chemistry. Its synthesis can be readily achieved through established methodologies, and its properties are well-characterized. This technical guide provides a concise yet comprehensive overview for researchers who may wish to synthesize or utilize this compound in their work. Future research could explore potential unique biological activities or applications of this and other less common unsaturated fatty acids.

References

physical and chemical properties of 4-heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Heptenoic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and presents a logical workflow for its synthesis and purification.

Core Physical and Chemical Properties

This compound, a medium-chain unsaturated fatty acid, exists as two geometric isomers: (4E)-hept-4-enoic acid (trans) and (4Z)-hept-4-enoic acid (cis).[1][2] Its properties are crucial for understanding its reactivity, solubility, and potential applications in chemical synthesis and biological systems.

Data Presentation: Quantitative Properties

The following table summarizes the key . It is important to note that many of the available data points are estimated values.

PropertyValueIsomerSource / Notes
Molecular Formula C₇H₁₂O₂Both[1][3]
Molecular Weight 128.17 g/mol Both[3]
CAS Number 35194-37-7Unspecified[1]
51193-78-3(E)-isomer[4]
41653-95-6(Z)-isomer[2]
IUPAC Name hept-4-enoic acidUnspecified[3]
(4E)-hept-4-enoic acid(E)-isomer[5]
(4Z)-hept-4-enoic acid(Z)-isomer[1]
Boiling Point 221.9 °C(E)- & (Z)-[2][4] Estimated at 760 mm Hg
Density 0.968 g/cm³(E)-isomer[5]
Water Solubility 2389 mg/L at 25 °C(E)- & (Z)-[2][4][6] Estimated
pKa (Strongest Acidic) ~5.05Unspecified[1] Estimated (ChemAxon)
logP (o/w) 2.050(E)- & (Z)-[2][4][6] Estimated
Flash Point 119.3 °C (247 °F)(E)- & (Z)-[2][4] Estimated, TCC
Polar Surface Area 37.3 ŲUnspecified[1][3]
Refractivity 36.79 m³·mol⁻¹Unspecified[1]

Chemical Characteristics and Reactivity

This compound is classified as a medium-chain fatty acid, characterized by a seven-carbon aliphatic tail with a terminal carboxylic acid group.[1][6] The presence of a carbon-carbon double bond at the C4 position makes it an unsaturated fatty acid.[1] This double bond is the primary site for reactions such as hydrogenation, halogenation, and oxidation. The carboxylic acid functional group allows for typical reactions like esterification, amide formation, and reduction to the corresponding alcohol.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals. However, a plausible and common synthetic route involves the oxidation of the corresponding alcohol, (E)-4-heptenol.[5] The following protocol is a generalized procedure based on standard organic chemistry techniques for the oxidation of a primary alcohol to a carboxylic acid.

Synthesis of (E)-4-Heptenoic Acid via Oxidation of (E)-4-Heptenol

Objective: To synthesize (E)-4-heptenoic acid by oxidizing (E)-4-heptenol using a chromium-based reagent like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone).

Materials:

  • (E)-4-heptenol

  • Jones Reagent (prepared from CrO₃, H₂SO₄, and water)

  • Acetone, reagent grade

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • 2M Hydrochloric acid

Procedure:

  • Reaction Setup: A solution of (E)-4-heptenol in acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-water bath.

  • Oxidation: Jones reagent is added dropwise from the addition funnel to the stirred solution. The temperature is maintained below 20°C during the addition. The reaction progress is monitored by the color change from orange/red to green and can be confirmed by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, the excess oxidant is quenched by the addition of a small amount of isopropanol until the orange color disappears completely.

  • Workup and Extraction: The acetone is removed under reduced pressure. The remaining aqueous residue is diluted with water and extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt. The aqueous layer is then separated and acidified with 2M hydrochloric acid to precipitate the this compound.

  • Isolation: The acidified aqueous layer is extracted again with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

  • Final Product: The solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[7]

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Isolation start (E)-4-Heptenol in Acetone oxidation Oxidation with Jones Reagent start->oxidation Dropwise addition at <20°C quench Quench with Isopropanol oxidation->quench evaporation1 Remove Acetone (Rotovap) quench->evaporation1 extraction1 Extract with Diethyl Ether evaporation1->extraction1 base_extraction Extract with NaHCO₃ (aq) extraction1->base_extraction acidification Acidify Aqueous Layer (HCl) base_extraction->acidification extraction2 Re-extract with Diethyl Ether acidification->extraction2 dry Dry Organic Layer (MgSO₄) extraction2->dry evaporation2 Evaporate Solvent dry->evaporation2 distillation Vacuum Distillation evaporation2->distillation product Pure this compound distillation->product

Caption: A logical workflow for the synthesis and purification of this compound.

References

A Comprehensive Technical Guide to 4-Heptenoic Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Heptenoic acid, covering its fundamental chemical properties, synonyms, and CAS numbers. It further delves into a detailed experimental protocol for its synthesis and explores its biological relevance, particularly through the pro-angiogenic activities of its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone. This document also includes protocols for key in vitro assays relevant to angiogenesis research and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.

Chemical Identity and Properties

This compound is a medium-chain unsaturated fatty acid. For clarity in research and chemical procurement, its various identifiers are listed below.

Synonyms:

  • (E)-4-Heptenoic acid[1]

  • trans-4-Heptenoic acid[1]

  • 3-hexene-1-carboxylic acid[2]

  • 4-heptenoate[3]

CAS Numbers:

  • 35194-37-7: this compound (general)[2][]

  • 51193-78-3: (E)-4-Heptenoic acid[1][5]

The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and application.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[2][]
Molecular Weight 128.17 g/mol [2][]
Boiling Point 222 °C--INVALID-LINK--
Flash Point 119 °C--INVALID-LINK--
Density 0.968 g/cm³--INVALID-LINK--
logP (o/w) 1.5--INVALID-LINK--

Experimental Protocols

Synthesis of (E)-4-Heptenoic Acid

A common method for the preparation of (E)-4-Heptenoic acid involves a two-step process starting from an allyl halide.[1] The first step is the formation of (E)-4-heptenol via a Grignard reaction, followed by its oxidation to the carboxylic acid.

Step 1: Synthesis of (E)-4-heptenol via Grignard Reaction

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add magnesium turnings. Slowly add a solution of allyl bromide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (allylmagnesium bromide). Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Butyraldehyde: Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath. Add a solution of butyraldehyde in anhydrous diethyl ether dropwise via the dropping funnel.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (E)-4-heptenol. Purify by distillation.

Step 2: Oxidation of (E)-4-heptenol to (E)-4-Heptenoic Acid

  • Oxidation: In a flask equipped with a magnetic stirrer, dissolve the purified (E)-4-heptenol in acetone. Cool the solution in an ice bath. Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, maintaining the temperature below 10°C. The color of the reaction mixture will change from orange to green.

  • Work-up: Once the oxidation is complete (monitored by TLC), add isopropanol to quench any excess oxidizing agent. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude (E)-4-Heptenoic acid. Further purification can be achieved by distillation under reduced pressure.

In Vitro Angiogenesis Assays

The following protocols are standard methods to assess the pro-angiogenic potential of compounds like HOHA-lactone, a derivative of this compound.

This assay measures two-dimensional cell migration.

  • Cell Seeding: Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 24-well plate and culture until a confluent monolayer is formed.

  • Creating the "Wound": Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the test compound (e.g., HOHA-lactone) at various concentrations. A vehicle control should be included.

  • Imaging: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

  • Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same locations at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Analysis: Measure the width of the scratch at different time points for each condition. The rate of wound closure is indicative of cell migration.

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures.

  • Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Suspension: Prepare a suspension of endothelial cells in a medium containing the test compound or vehicle control.

  • Seeding: Carefully seed the cell suspension onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

  • Imaging: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using imaging software.

Biological Significance and Signaling Pathways

While this compound itself is a fatty acid involved in lipid metabolism, its derivative, 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA) lactone, has been shown to induce angiogenesis. This process is critical in both normal physiological processes like wound healing and in pathological conditions such as tumor growth. HOHA-lactone exerts its pro-angiogenic effects through multiple mechanisms, including the induction of Vascular Endothelial Growth Factor (VEGF) secretion.

HOHA-Lactone Induced Angiogenesis Signaling Pathway

HOHA-lactone treatment of retinal pigmented epithelial (RPE) cells leads to an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH). This oxidative stress stimulates the secretion of VEGF from the RPE cells. The secreted VEGF then acts on endothelial cells, such as HUVECs, to promote angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a downstream signaling cascade that ultimately leads to cell proliferation, migration, and the formation of new blood vessels.

HOHA_Lactone_Angiogenesis_Pathway cluster_RPE Retinal Pigmented Epithelial (RPE) Cell cluster_EC Endothelial Cell (e.g., HUVEC) HOHA HOHA-Lactone ROS ↑ Reactive Oxygen Species (ROS) HOHA->ROS GSH ↓ Intracellular Glutathione (GSH) HOHA->GSH VEGF_Secretion VEGF Secretion ROS->VEGF_Secretion VEGF_Secreted Secreted VEGF VEGF_Secretion->VEGF_Secreted VEGF_R VEGF Receptor (VEGFR) Signaling Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt, MAPK) VEGF_R->Signaling Proliferation Cell Proliferation Signaling->Proliferation Migration Cell Migration Signaling->Migration Tube_Formation Tube Formation Signaling->Tube_Formation VEGF_Secreted->VEGF_R

Caption: HOHA-Lactone induced VEGF-dependent angiogenesis pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.

Wound_Healing_Assay_Workflow start Start seed_cells Seed Endothelial Cells in 24-well Plate start->seed_cells culture Culture to Confluent Monolayer seed_cells->culture scratch Create Scratch with Pipette Tip culture->scratch wash Wash with PBS scratch->wash treat Add Medium with Test Compound/Vehicle wash->treat image_t0 Image Scratch (Time 0) treat->image_t0 incubate Incubate (37°C, 5% CO₂) image_t0->incubate image_tx Image at Regular Intervals incubate->image_tx image_tx->incubate Continue until wound closure analyze Measure Scratch Width & Analyze Data image_tx->analyze end End analyze->end

Caption: Workflow for the Wound Healing (Scratch) Assay.

Tube_Formation_Assay_Workflow start Start coat_plate Coat 96-well Plate with Basement Membrane Matrix start->coat_plate solidify Incubate to Solidify Matrix coat_plate->solidify prepare_cells Prepare Cell Suspension with Test Compound/Vehicle solidify->prepare_cells seed_cells Seed Cells onto Matrix prepare_cells->seed_cells incubate Incubate (37°C, 5% CO₂) for 4-18 hours seed_cells->incubate image Visualize and Image Tube Formation incubate->image quantify Quantify Tube Network (Nodes, Branches, Length) image->quantify end End quantify->end

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

References

The Enigmatic Role of 4-Heptenoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptenoic acid, a medium-chain unsaturated fatty acid, remains a molecule of significant interest yet limited direct research within the complex landscape of fatty acid metabolism.[1][2] While extensive data on its specific metabolic functions are scarce, its structural characteristics suggest a potential role in cellular energy homeostasis and signaling. This technical guide consolidates the current understanding, draws parallels from structurally similar fatty acids, and provides a framework for future investigation into the precise role of this compound. We present hypothesized metabolic pathways, detail relevant experimental protocols for its study, and offer visualizations to guide further research in this underexplored area.

Introduction: The Current Landscape of this compound Research

This compound is classified as a medium-chain fatty acid, containing a seven-carbon chain with a double bond at the fourth carbon.[1][2] Its presence has been noted in various biological contexts, though a comprehensive body of literature detailing its specific role in fatty acid metabolism is notably limited.[1] This guide aims to bridge this knowledge gap by providing a theoretical framework based on established principles of fatty acid metabolism and the known functions of analogous molecules.

Hypothesized Role of this compound in Fatty Acid Metabolism

Given its structure, this compound is presumed to undergo mitochondrial beta-oxidation, the primary catabolic pathway for fatty acids.[3] However, its unsaturated nature at the fourth carbon suggests a metabolic route that requires additional enzymatic steps compared to saturated fatty acids.

Predicted Beta-Oxidation Pathway

The beta-oxidation of this compound would likely proceed through the following steps, which are typical for unsaturated fatty acids with a double bond at an even-numbered carbon.

Beta_Oxidation_of_4_Heptenoic_Acid cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix 4_Heptenoic_Acid This compound 4_Heptenoyl_CoA 4-Heptenoyl-CoA 4_Heptenoic_Acid->4_Heptenoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Cycle_1 1st Beta-Oxidation Cycle 4_Heptenoyl_CoA->Beta_Oxidation_Cycle_1 4_Heptenoyl_CoA->Beta_Oxidation_Cycle_1 Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycle_1->Propionyl_CoA cis_delta2_Enoyl_CoA cis-Δ²-Enoyl-CoA Beta_Oxidation_Cycle_1->cis_delta2_Enoyl_CoA Acetyl_CoA_1 Acetyl-CoA Isomerase Enoyl-CoA Isomerase cis_delta2_Enoyl_CoA->Isomerase trans_delta2_Enoyl_CoA trans-Δ²-Enoyl-CoA Isomerase->trans_delta2_Enoyl_CoA Beta_Oxidation_Cycle_2 Further Beta-Oxidation Cycles trans_delta2_Enoyl_CoA->Beta_Oxidation_Cycle_2 Acetyl_CoA_2 Acetyl-CoA Beta_Oxidation_Cycle_2->Acetyl_CoA_2

Caption: Predicted beta-oxidation pathway of this compound.

Potential for Metabolic Inhibition

Structurally similar molecules, such as 4-pentenoic acid, are known inhibitors of fatty acid beta-oxidation.[4][5] It is plausible that this compound could exert similar inhibitory effects. The proposed mechanism involves the formation of a reactive metabolite that sequesters essential coenzymes like Coenzyme A (CoA) and carnitine, or directly inhibits key enzymes in the beta-oxidation spiral.

Hypothetical_Inhibition_Pathway 4_Heptenoic_Acid This compound Metabolite_X Reactive Metabolite (e.g., 4-Heptenoyl-CoA) 4_Heptenoic_Acid->Metabolite_X Beta_Oxidation_Enzymes Beta-Oxidation Enzymes (e.g., Acyl-CoA Dehydrogenases) Metabolite_X->Beta_Oxidation_Enzymes Coenzyme_A Coenzyme A Pool Metabolite_X->Coenzyme_A Carnitine Carnitine Pool Metabolite_X->Carnitine Fatty_Acid_Oxidation Fatty Acid Oxidation

Caption: Hypothetical inhibitory mechanism of this compound on fatty acid oxidation.

Quantitative Data Summary

Direct quantitative data on the metabolic effects of this compound are conspicuously absent in the current scientific literature. The table below is structured to accommodate future findings.

ParameterCell/Tissue TypeConcentration of this compoundObserved EffectReference
Fatty Acid Oxidation Rate ----
ATP Production ----
Mitochondrial Respiration ----
Key Enzyme Activity (e.g., CPT1) ----
Metabolite Levels (e.g., Acetyl-CoA) ----

Note: The lack of data highlights a critical gap in the understanding of this molecule and underscores the need for foundational research.

Experimental Protocols for Investigation

To elucidate the role of this compound, a systematic experimental approach is required. Below are detailed protocols adapted from established methodologies for studying fatty acid metabolism.

General Experimental Workflow

The following workflow provides a comprehensive strategy for characterizing the metabolic impact of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, C2C12) Treatment 2. Treatment with this compound (Dose-response and time-course) Cell_Culture->Treatment FAO_Assay 3. Fatty Acid Oxidation Assay (e.g., radiolabeled substrate) Treatment->FAO_Assay Mitochondrial_Function 4. Assessment of Mitochondrial Function (e.g., Seahorse Analyzer, membrane potential) Treatment->Mitochondrial_Function Metabolomics 5. Metabolomic Analysis (LC-MS/MS, GC-MS) Treatment->Metabolomics Gene_Expression 6. Gene Expression Analysis (qPCR, Western Blot for key enzymes) Treatment->Gene_Expression Data_Analysis 7. Data Analysis and Interpretation FAO_Assay->Data_Analysis Mitochondrial_Function->Data_Analysis Metabolomics->Data_Analysis Gene_Expression->Data_Analysis

Caption: A general experimental workflow to study this compound's metabolic effects.

Detailed Protocol: In Vitro Fatty Acid Oxidation Assay

This protocol details a common method to measure the rate of fatty acid oxidation in cultured cells treated with a test compound like this compound.

Objective: To quantify the effect of this compound on the rate of mitochondrial beta-oxidation of a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitic acid).

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • [1-¹⁴C]palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well plate) at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Fatty Acid Substrate: Prepare a stock solution of [1-¹⁴C]palmitic acid complexed to fatty acid-free BSA in serum-free medium.

  • Cell Treatment:

    • On the day of the assay, wash the cells with phosphate-buffered saline (PBS).

    • Pre-incubate the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 1-4 hours).

  • Initiation of Oxidation Assay:

    • Remove the pre-incubation medium.

    • Add the [1-¹⁴C]palmitic acid-BSA medium to each well.

    • Seal the plate with a multi-well plate sealer.

    • Place a small filter paper disc soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide) in a center well or suspended above the medium in each well to capture the ¹⁴CO₂ produced.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-3 hours).

  • Termination and Measurement:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to the medium to release all dissolved CO₂.

    • Carefully remove the filter paper discs and place them into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the amount of protein in each well (determined by a separate protein assay like BCA).

    • Calculate the rate of fatty acid oxidation and compare the rates between control and this compound-treated groups.

Conclusion and Future Directions

The role of this compound in fatty acid metabolism is an area ripe for investigation. While direct evidence is currently lacking, its chemical structure provides a basis for hypothesizing its involvement in mitochondrial beta-oxidation, with a potential for metabolic modulation. The experimental frameworks provided in this guide offer a clear path forward for researchers to systematically unravel the precise functions of this enigmatic fatty acid. Future studies should focus on performing the foundational biochemical and cell-based assays outlined herein to establish a quantitative understanding of its metabolic impact. Such research will be crucial for determining its potential relevance in health and disease, and for exploring any therapeutic applications it may hold.

References

4-Heptenoic Acid: A Potential Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Heptenoic acid is a medium-chain unsaturated fatty acid that has emerged as a molecule of interest in the field of metabolomics. While not as extensively studied as other fatty acids, its unique structure as an odd-chain unsaturated fatty acid suggests potential involvement in specific metabolic pathways that could be relevant to various physiological and pathological states. This technical guide provides a comprehensive overview of this compound, its putative metabolic pathways, analytical methodologies for its quantification, and its potential as a biomarker in metabolic research and drug development.

Putative Metabolic Pathways of this compound

The metabolic fate of this compound is not yet fully elucidated. However, based on the established principles of fatty acid metabolism, a putative pathway can be proposed. As a monounsaturated fatty acid with an odd number of carbon atoms, its breakdown is expected to proceed via a modified beta-oxidation pathway.

The beta-oxidation of unsaturated fatty acids requires additional enzymes to handle the double bond. For this compound, with a cis-double bond at the fourth carbon, an isomerase would be required to convert it to a trans-intermediate that can be processed by the standard beta-oxidation enzymes. The final cycle of beta-oxidation would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, highlighting a potential anaplerotic role for this fatty acid.

dot

This compound This compound 4-Heptenoyl-CoA 4-Heptenoyl-CoA This compound->4-Heptenoyl-CoA Acyl-CoA Synthetase cis-Δ3-Enoyl-CoA cis-Δ3-Enoyl-CoA 4-Heptenoyl-CoA->cis-Δ3-Enoyl-CoA β-oxidation (1 cycle) trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA cis-Δ3-Enoyl-CoA->trans-Δ2-Enoyl-CoA Enoyl-CoA Isomerase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA_1 Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA_1 Thiolase Propionyl-CoA Propionyl-CoA 3-Ketoacyl-CoA->Propionyl-CoA Thiolase Citric Acid Cycle Citric Acid Cycle Acetyl-CoA_1->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl-CoA->Citric Acid Cycle

Putative Beta-Oxidation Pathway of this compound.

The origin of this compound in humans is not definitively known. It could be of dietary origin, or it may be a metabolite produced by the gut microbiome. The gut microbiota is known to produce a vast array of metabolites, including various fatty acids, that can influence host metabolism. Further research is needed to confirm the biosynthetic origins of this compound.

This compound as a Potential Biomarker

While research is still in its early stages, the unique metabolic properties of this compound make it a candidate biomarker for certain metabolic conditions. Its role as an odd-chain fatty acid could be particularly relevant in the context of fatty acid oxidation disorders. However, to date, no specific studies have provided quantitative data linking this compound levels to any metabolic disease. The tables below are presented as templates for future studies, as no quantitative data from comparative metabolic studies are currently available in the public domain.

Table 1: Hypothetical Plasma Concentrations of this compound in Metabolic Health and Disease

Condition Mean Concentration (μM) Standard Deviation (μM) p-value
Healthy ControlsData Not AvailableData Not AvailableN/A
Type 2 DiabetesData Not AvailableData Not AvailableData Not Available
Non-alcoholic Fatty Liver Disease (NAFLD)Data Not AvailableData Not AvailableData Not Available
Fatty Acid Oxidation DisorderData Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical Urinary Excretion of this compound in Metabolic Health and Disease

Condition Mean Excretion (μmol/24h) Standard Deviation (μmol/24h) p-value
Healthy ControlsData Not AvailableData Not AvailableN/A
Type 2 DiabetesData Not AvailableData Not AvailableData Not Available
Non-alcoholic Fatty Liver Disease (NAFLD)Data Not AvailableData Not AvailableData Not Available
Gut DysbiosisData Not AvailableData Not AvailableData Not Available

Experimental Protocols for the Quantification of this compound

Accurate and precise quantification of this compound in biological matrices is essential for its evaluation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical platforms for this purpose.

Experimental Workflow: Quantification of this compound

dot

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine) Internal_Standard Add Internal Standard (e.g., deuterated this compound) Biological_Sample->Internal_Standard Extraction Liquid-Liquid or Solid-Phase Extraction Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS LC-MS/MS Analysis Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Integration Peak Integration GC_MS->Integration LC_MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Endogenous Sources of 4-Heptenoic Acid in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the endogenous sources of 4-heptenoic acid in mammals. This medium-chain unsaturated fatty acid has been identified as a product of mammalian metabolism, with potential implications for various physiological and pathological processes. This document details the two primary hypothesized biosynthetic pathways: peroxisomal β-oxidation of longer-chain unsaturated fatty acids and production by the gut microbiota. While direct quantitative data on endogenous this compound levels remain scarce in publicly available literature, this guide synthesizes the existing knowledge on the biochemical pathways and provides detailed experimental protocols for its detection and metabolic tracing. The included diagrams and structured data tables are intended to serve as a valuable resource for researchers investigating the roles of this compound in health and disease.

Introduction

This compound is a seven-carbon unsaturated fatty acid belonging to the class of medium-chain fatty acids (MCFAs). While the physiological roles of short-chain fatty acids (SCFAs) and long-chain fatty acids (LCFAs) are well-documented, the significance of endogenous unsaturated MCFAs like this compound is an emerging area of research. Understanding the origins of this molecule is the first step toward elucidating its function in mammalian biology. This guide explores the two principal proposed endogenous sources: host-cell metabolism and microbial biosynthesis.

Biosynthetic Pathways of this compound

Current evidence suggests two main pathways for the endogenous production of this compound in mammals:

Peroxisomal β-Oxidation of Unsaturated Fatty Acids

Peroxisomes are cellular organelles responsible for the β-oxidation of very long-chain fatty acids and certain polyunsaturated fatty acids that are not efficiently metabolized by mitochondria. The β-oxidation of unsaturated fatty acids, such as the essential fatty acid linoleic acid (C18:2), involves a series of enzymatic steps that shorten the carbon chain. This process can result in the formation of shorter unsaturated fatty acids. For instance, the degradation of linoleic acid in peroxisomes has been shown to produce various intermediates[1][2]. It is hypothesized that incomplete β-oxidation of linoleic acid or other similar polyunsaturated fatty acids within the peroxisome can yield this compound as a metabolic byproduct.

Logical Flow of Peroxisomal β-Oxidation Leading to this compound:

peroxisomal_beta_oxidation cluster_peroxisome Peroxisome PUFA Polyunsaturated Fatty Acid (e.g., Linoleic Acid) Acyl_CoA Acyl-CoA Ester PUFA->Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Cycles (Chain Shortening) Acyl_CoA->Beta_Oxidation Heptenoyl_CoA 4-Heptenoyl-CoA Beta_Oxidation->Heptenoyl_CoA Incomplete Oxidation Thiolase Thiolase Heptenoic_Acid This compound Heptenoyl_CoA->Heptenoic_Acid Acyl-CoA Thioesterase

Caption: Proposed pathway for this compound synthesis via peroxisomal β-oxidation.

Gut Microbiota Metabolism

The mammalian gut harbors a complex ecosystem of microorganisms that play a crucial role in metabolism, including the breakdown of dietary fibers and the synthesis of various metabolites. Gut bacteria are known to produce a wide array of organic acids, including short-chain and medium-chain fatty acids. Several bacterial species within the gut, such as those from the genus Bacteroides, are involved in the metabolism of dietary fatty acids like linoleic acid, producing a variety of metabolites[3][4][5][6]. It is plausible that specific gut microbial species possess the enzymatic machinery to synthesize this compound from dietary precursors or through their own de novo fatty acid synthesis pathways.

Conceptual Workflow of Gut Microbiota Production of this compound:

gut_microbiota_production Dietary_Fibers Dietary Fibers & Unsaturated Fatty Acids Gut_Lumen Gut Lumen Dietary_Fibers->Gut_Lumen Gut_Microbiota Gut Microbiota (e.g., Bacteroides spp.) Gut_Lumen->Gut_Microbiota Bacterial_Metabolism Bacterial Metabolic Pathways (e.g., Fermentation, Biohydrogenation) Gut_Microbiota->Bacterial_Metabolism Heptenoic_Acid This compound Bacterial_Metabolism->Heptenoic_Acid Absorption Absorption into Host Circulation Heptenoic_Acid->Absorption Host_Physiology Impact on Host Physiology Absorption->Host_Physiology

Caption: Conceptual workflow of this compound production by gut microbiota.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data on the concentrations of this compound in mammalian tissues or plasma, nor on its production rates from either peroxisomal or microbial sources. This represents a significant knowledge gap and a promising area for future research. The experimental protocols outlined in the subsequent sections provide a framework for generating such crucial quantitative data.

Table 1: Summary of Potential Endogenous Sources of this compound

SourceProposed Precursor(s)Key Enzymes/ProcessesCellular/Anatomical Location
Host Metabolism Polyunsaturated fatty acids (e.g., Linoleic Acid)Peroxisomal β-oxidation enzymes (Acyl-CoA oxidases, enoyl-CoA hydratases, etc.)Peroxisomes (primarily in liver and kidney)
Gut Microbiota Dietary fibers, dietary unsaturated fatty acidsBacterial fatty acid synthesis and modification enzymesGut lumen

Experimental Protocols

The following protocols are adapted from established methods for the analysis of short- and medium-chain fatty acids and can be optimized for the specific detection and quantification of this compound.

Quantification of this compound in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction, derivatization, and analysis of this compound from biological matrices such as plasma, tissue homogenates, or fecal samples.

Experimental Workflow for GC-MS Analysis:

gcms_workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Feces) Internal_Standard 2. Addition of Internal Standard (e.g., deuterated this compound) Sample_Collection->Internal_Standard Extraction 3. Liquid-Liquid Extraction (e.g., with ethyl acetate) Internal_Standard->Extraction Derivatization 4. Derivatization (e.g., Silylation with BSTFA) Extraction->Derivatization GC_MS_Analysis 5. GC-MS Analysis (Separation and Detection) Derivatization->GC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification against standard curve) GC_MS_Analysis->Data_Analysis

Caption: Workflow for the quantification of this compound by GC-MS.

Methodology:

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, 100 mg of homogenized tissue, or 50 mg of lyophilized feces, add a known amount of an appropriate internal standard (e.g., deuterated this compound).

    • Acidify the sample with 10 µL of 6M HCl.

    • Perform liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 2 minutes, and centrifuging at 10,000 x g for 10 minutes.

    • Carefully transfer the organic (upper) layer to a clean vial. Repeat the extraction step and combine the organic phases.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a suitable capillary column for fatty acid analysis (e.g., DB-225ms).

    • Oven Program: Start at 50°C, hold for 1 minute, ramp to 220°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions of the silylated this compound and the internal standard.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

In Vivo Stable Isotope Tracing of this compound Metabolism

This protocol outlines a general approach to trace the endogenous production of this compound using stable isotope-labeled precursors.

Experimental Design for Stable Isotope Tracing:

isotope_tracing_design Tracer_Admin 1. Administration of Labeled Precursor (e.g., 13C-Linoleic Acid) to Mammalian Model Time_Course 2. Time-Course Collection of Samples (Plasma, Liver, Intestinal Contents) Tracer_Admin->Time_Course Metabolite_Extraction 3. Metabolite Extraction Time_Course->Metabolite_Extraction LC_MS_MS_Analysis 4. LC-MS/MS Analysis (Detection of Labeled this compound) Metabolite_Extraction->LC_MS_MS_Analysis Flux_Analysis 5. Metabolic Flux Analysis LC_MS_MS_Analysis->Flux_Analysis

Caption: Experimental design for in vivo stable isotope tracing of this compound.

Methodology:

  • Animal Model and Tracer Administration:

    • Use a suitable mammalian model (e.g., C57BL/6 mice).

    • Administer a stable isotope-labeled precursor, such as uniformly labeled 13C-linoleic acid, via oral gavage or incorporation into the diet[7][8][9].

  • Sample Collection:

    • At various time points after tracer administration, collect blood, liver tissue, and intestinal contents.

    • Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen.

  • Metabolite Extraction and Analysis:

    • Extract fatty acids from the collected samples as described in Protocol 4.1.

    • Analyze the extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the incorporation of the stable isotope into this compound.

  • Data Analysis:

    • Determine the isotopic enrichment in the this compound pool over time.

    • This data can be used to infer the contribution of the administered precursor to the endogenous this compound pool and to model its metabolic flux.

Conclusion and Future Directions

The endogenous production of this compound in mammals is a nascent field of study with two primary hypothesized sources: peroxisomal β-oxidation of polyunsaturated fatty acids and synthesis by the gut microbiota. This technical guide has provided a framework for understanding these potential pathways and has offered detailed experimental protocols for the investigation of this intriguing metabolite. A critical next step for the research community is to generate quantitative data on the levels of this compound in various physiological and disease states. Furthermore, elucidating the specific enzymes and microbial species responsible for its synthesis will be paramount. Such knowledge will pave the way for a deeper understanding of the biological roles of this compound and its potential as a biomarker or therapeutic target.

References

Unraveling the Synthesis of 4-Heptenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 4-heptenoic acid, a medium-chain unsaturated fatty acid. While direct experimental evidence for the complete pathway is limited, this document consolidates current knowledge of fatty acid biosynthesis to present a plausible route, alongside relevant experimental protocols and potential quantitative data. This guide is intended to serve as a foundational resource for researchers investigating the production of novel fatty acids and for professionals in drug development exploring new metabolic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through a modification of the well-established de novo fatty acid synthesis (FAS) pathway. The production of this specific seven-carbon unsaturated fatty acid likely involves three key stages: initiation with an odd-chain primer, controlled chain elongation and termination, and finally, desaturation at a specific position.

  • Initiation with Propionyl-CoA: Unlike the synthesis of even-chain fatty acids which starts with acetyl-CoA, the biosynthesis of the seven-carbon backbone of heptenoic acid is proposed to initiate with propionyl-CoA, a three-carbon molecule.[1][2][3] This is a known mechanism for the production of other odd-chain fatty acids in various organisms.[4] Propionyl-CoA is condensed with malonyl-ACP to form a five-carbon intermediate, β-ketovaleryl-ACP.

  • Chain Elongation and Termination: The standard FAS cycle then proceeds with one round of elongation, adding a two-carbon unit from malonyl-CoA to produce a seven-carbon acyl-ACP intermediate. The key to producing a medium-chain fatty acid of a specific length is the premature termination of the elongation cycles. This is accomplished by a specific acyl-ACP thioesterase (often of the FatB family), which hydrolyzes the thioester bond between the acyl chain and the acyl carrier protein (ACP), releasing the free fatty acid.[5] For the synthesis of heptanoic acid, a hypothetical thioesterase with specificity for a C7-ACP substrate would be required.

  • Desaturation to this compound: The final step is the introduction of a double bond at the fourth carbon position (Δ4) of the saturated heptanoyl-ACP or free heptanoic acid. This reaction is catalyzed by a Δ4-fatty acid desaturase .[6][7] While these enzymes are most commonly associated with the biosynthesis of long-chain polyunsaturated fatty acids, it is plausible that an enzyme with broader substrate specificity or a yet-to-be-discovered Δ4-desaturase could act on a C7 substrate.[8]

The proposed pathway is visualized in the following diagram:

Biosynthetic_Pathway_of_4_Heptenoic_Acid Propionyl_CoA Propionyl-CoA FAS_initiation Fatty Acid Synthase (Initiation) Propionyl_CoA->FAS_initiation Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_initiation Beta_Ketovaleryl_ACP β-Ketovaleryl-ACP FAS_initiation->Beta_Ketovaleryl_ACP Condensation FAS_elongation Fatty Acid Synthase (Elongation Cycle x1) Beta_Ketovaleryl_ACP->FAS_elongation Reduction, Dehydration, Reduction Heptanoyl_ACP Heptanoyl-ACP (C7) FAS_elongation->Heptanoyl_ACP Thioesterase Acyl-ACP Thioesterase (C7-specific) Heptanoyl_ACP->Thioesterase Hydrolysis Desaturase Δ4-Fatty Acid Desaturase Heptanoyl_ACP->Desaturase Desaturation (Alternative) Heptanoic_Acid Heptanoic Acid Thioesterase->Heptanoic_Acid Heptanoic_Acid->Desaturase Desaturation Four_Heptenoic_Acid This compound Desaturase->Four_Heptenoic_Acid

Proposed biosynthetic pathway of this compound.

Quantitative Data

ParameterOrganism/SystemValue/RangeReference/Comment
Precursor Supply
Propionyl-CoA ConcentrationE. coli (engineered)Not directly measured, but supplementation with propionate (e.g., 1-5 g/L) is common for odd-chain fatty acid production.[3]
Enzyme Kinetics (Analogous)
Acyl-ACP Thioesterase (C8-C14 specific)Cuphea palustrisVaries significantly with substrate chain length.
Δ6-Desaturase ActivityS. cerevisiae (recombinant)Product formation can be measured in nmol/min/mg protein.[9]
Product Titer (Analogous)
Odd-Chain Fatty Acid TiterSchizochytrium sp. (engineered)Up to 6.82 g/L[4]
Medium-Chain Fatty Acid TiterE. coli (engineered)Titers can range from mg/L to several g/L depending on the specific fatty acid and engineering strategy.[10]

Experimental Protocols

The following are detailed methodologies for the key enzymatic assays required to validate the proposed biosynthetic pathway of this compound.

Protocol 1: Acyl-ACP Thioesterase Activity Assay

This protocol is designed to determine the substrate specificity of a putative C7-acyl-ACP thioesterase.

1. Preparation of Acyl-ACP Substrates:

  • Synthesize radiolabeled [1-¹⁴C]heptanoyl-ACP using acyl-ACP synthetase.
  • Prepare a range of other radiolabeled acyl-ACPs (e.g., C6, C8, C10, C12, C14, C16, C18:1) to determine specificity.

2. Enzyme Assay:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl buffer (pH 7.5)
  • 10 mM MgCl₂
  • 1 mM DTT
  • 0.1% Triton X-100
  • Purified candidate thioesterase enzyme (e.g., 1-10 µg)
  • Initiate the reaction by adding 10 µM of the [1-¹⁴C]acyl-ACP substrate.
  • Incubate at 30°C for 10-30 minutes.
  • Stop the reaction by adding an equal volume of 1 M formic acid.

3. Product Extraction and Analysis:

  • Extract the released free fatty acids with n-hexane.
  • Separate the fatty acids using thin-layer chromatography (TLC) on a silica gel plate with a solvent system of hexane:diethyl ether:acetic acid (70:30:1, v/v/v).
  • Visualize and quantify the radiolabeled fatty acid product using a phosphorimager or by scraping the corresponding band and performing liquid scintillation counting.

Protocol 2: Δ4-Fatty Acid Desaturase Activity Assay

This protocol is adapted for determining the activity of a Δ4-desaturase on a C7 substrate, typically performed in a heterologous expression system like Saccharomyces cerevisiae.[9]

1. Heterologous Expression:

  • Clone the candidate Δ4-desaturase gene into a yeast expression vector (e.g., pYES2).
  • Transform the expression vector into a suitable S. cerevisiae strain.
  • Grow the yeast culture in appropriate selection media and induce protein expression with galactose.

2. Substrate Feeding:

  • Supplement the yeast culture with a known concentration (e.g., 0.5 mM) of heptanoic acid or a stable isotope-labeled version (e.g., [¹³C₇]-heptanoic acid).
  • Incubate the culture for 24-48 hours to allow for substrate uptake and conversion.

3. Fatty Acid Analysis by GC-MS:

  • Harvest the yeast cells by centrifugation.
  • Perform a total lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).[11]
  • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating the lipid extract with 1% sulfuric acid in methanol at 80°C for 1 hour.[12]
  • Extract the FAMEs with hexane and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).[13]
  • Identify the this compound methyl ester peak by its retention time and mass spectrum, and quantify it by comparing its peak area to that of an internal standard. The desaturase activity can be expressed as the ratio of product (this compound) to the precursor (heptanoic acid).[14]

A general workflow for these experimental protocols is illustrated below:

Experimental_Workflow cluster_thioesterase Thioesterase Assay cluster_desaturase Desaturase Assay T_Substrate Prepare Radiolabeled Acyl-ACP Substrates T_Assay Enzymatic Assay with Candidate Thioesterase T_Substrate->T_Assay T_Extraction Extract Free Fatty Acids T_Assay->T_Extraction T_Analysis TLC and Scintillation Counting T_Extraction->T_Analysis D_Expression Heterologous Expression in Yeast D_Feeding Substrate Feeding (Heptanoic Acid) D_Expression->D_Feeding D_Extraction Total Lipid Extraction D_Feeding->D_Extraction D_Derivatization Derivatization to FAMEs D_Extraction->D_Derivatization D_Analysis GC-MS Analysis D_Derivatization->D_Analysis

General experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound, while not yet fully elucidated, can be logically proposed based on established principles of fatty acid metabolism. The pathway likely involves the initiation of fatty acid synthesis with propionyl-CoA, termination at a seven-carbon chain length by a specific acyl-ACP thioesterase, and subsequent desaturation by a Δ4-fatty acid desaturase. This technical guide provides a framework for future research aimed at confirming this pathway and for the potential bioengineering of microorganisms for the production of this compound and other novel fatty acids. The provided experimental protocols offer a starting point for the characterization of the key enzymes involved. Further investigation is required to identify the specific enzymes from natural sources or to engineer enzymes with the desired specificities to realize the efficient biosynthesis of this and other valuable medium-chain unsaturated fatty acids.

References

Methodological & Application

Synthesis of 4-Heptenoic Acid from Valeraldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-heptenoic acid, a valuable building block in organic synthesis and drug discovery, starting from the readily available valeraldehyde. The protocol details a two-step synthetic route involving a Wittig reaction to form the carbon-carbon double bond, followed by alkaline hydrolysis of the resulting intermediate. This application note includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.

Introduction

This compound is an unsaturated fatty acid that serves as a versatile intermediate in the synthesis of various organic molecules, including pharmaceuticals and natural products. Its structure, featuring a terminal carboxylic acid and a double bond at the C4 position, allows for a range of chemical modifications. This protocol outlines a reliable and reproducible method for the preparation of this compound from valeraldehyde, employing the robust and widely used Wittig reaction.

The synthetic strategy involves two key transformations:

  • Wittig Olefination: Valeraldehyde is reacted with a phosphorus ylide generated from (3-carboxypropyl)triphenylphosphonium bromide. This reaction forms the seven-carbon chain and introduces the double bond at the desired position.

  • Hydrolysis: The initial product of the Wittig reaction is the phosphonium salt of this compound, which upon workup and purification yields the final carboxylic acid.

This method offers a straightforward approach to this compound with good overall yield and purity.

Chemical Reaction Scheme

Synthesis of this compound cluster_reagents Reagents & Conditions Valeraldehyde Valeraldehyde 4-Heptenoic_Acid This compound Valeraldehyde->4-Heptenoic_Acid Wittig Reaction Wittig_Reagent 1. (Ph3P+-(CH2)3-COOH)Br-, Base 2. Aqueous Workup Base n-BuLi or NaH Solvent THF Temperature 0 °C to RT

Caption: Overall synthetic scheme for the preparation of this compound from valeraldehyde via a Wittig reaction.

Experimental Protocols

Materials and Methods
  • Valeraldehyde (Pentanal): (≥98% purity)

  • (3-Carboxypropyl)triphenylphosphonium bromide: (98% purity)

  • n-Butyllithium (n-BuLi): (2.5 M solution in hexanes) or Sodium Hydride (NaH): (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF): Anhydrous

  • Diethyl ether: Anhydrous

  • Hydrochloric acid (HCl): 1 M solution

  • Sodium sulfate (Na₂SO₄): Anhydrous

  • Silica gel: For column chromatography (230-400 mesh)

  • Standard laboratory glassware and magnetic stirrer

Protocol 1: Wittig Reaction for the Synthesis of this compound
  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-carboxypropyl)triphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous THF to the flask to form a suspension.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add n-butyllithium (2.4 equivalents) dropwise to the stirred suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Valeraldehyde:

    • To the ylide solution at 0 °C, add a solution of valeraldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

ParameterWittig Reaction with Aliphatic Aldehydes
Reactant Ratio 1.2 eq. Wittig salt, 1.0 eq. aldehyde
Base n-BuLi or NaH
Solvent THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Typical Yield 60 - 80%

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Spectroscopic Data This compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 11.5-12.0 (br s, 1H, -COOH), 5.45-5.35 (m, 2H, -CH=CH-), 2.40 (t, J = 7.4 Hz, 2H, -CH₂COOH), 2.30 (q, J = 7.0 Hz, 2H, -CH₂CH=), 2.05 (quint, J = 7.2 Hz, 2H, -CH₂CH₂CH=), 0.95 (t, J = 7.5 Hz, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 179.8 (-COOH), 130.5 (-CH=), 125.2 (-CH=), 33.8 (-CH₂COOH), 29.2 (-CH₂CH=), 22.5 (-CH₂CH₃), 13.6 (-CH₃)
IR (neat, cm⁻¹) 3300-2500 (br, O-H stretch), 2960, 2930, 2870 (C-H stretch), 1710 (C=O stretch), 1655 (C=C stretch), 1410, 1290, 970

Experimental Workflow

Experimental_Workflow A 1. Ylide Formation (Wittig Reagent + Base in THF at 0 °C) B 2. Aldehyde Addition (Valeraldehyde in THF at 0 °C) A->B C 3. Reaction (Warm to RT, stir for 12-16h) B->C D 4. Quenching & Acidification (Add H₂O, then 1 M HCl) C->D E 5. Extraction (Diethyl ether) D->E F 6. Drying & Concentration (Na₂SO₄, rotary evaporation) E->F G 7. Purification (Column Chromatography) F->G H Final Product (this compound) G->H

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound from valeraldehyde. The described Wittig reaction followed by a simple workup procedure offers a reliable method for obtaining the target compound in good yield and high purity. The provided spectroscopic data will aid in the characterization of the final product. This protocol is well-suited for researchers in academic and industrial settings who require a straightforward synthesis of this valuable unsaturated carboxylic acid.

Application Note: Quantitative Analysis of 4-Heptenoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptenoic acid is a medium-chain fatty acid that may be of interest in various fields of research, including flavor and fragrance analysis, metabolomics, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of volatile and semi-volatile organic compounds like this compound.[1][2] Due to the polar nature and relatively low volatility of carboxylic acids, a derivatization step is often employed to improve chromatographic separation and detection.[3] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound in biological and aqueous samples using GC-MS.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of this compound and its derivatives. Please note that specific retention times and fragmentation patterns are highly dependent on the chromatographic conditions and the type of derivatization used.

ParameterValueNotes and References
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
CAS Number 35194-37-7[4]
Typical Derivatization Trimethylsilylation (TMS), Esterification (e.g., methyl or isobutyl esters)Silylation replaces active hydrogens, increasing volatility and thermal stability.[5][6] Esterification is a common alkylation method for carboxylic acids.[3]
Predicted m/z fragments (TMS derivative) 117, 185, 200Predicted fragmentation pattern for the trimethylsilyl ester of this compound. The base peak is often m/z 73, characteristic of TMS derivatives.[6]
GC Column Polar columns (e.g., polyethylene glycol - WAX phases) or non-polar columns (e.g., 5% phenyl methyl siloxane - HP-5MS) are commonly used for fatty acid analysis.The choice of column depends on whether the analysis is for the free acid or a derivative.[7]
Limit of Detection (LOD) 0.03–0.12 µg/mL (for similar short-chain fatty acids)LODs are method-dependent and have been reported for other SCFAs like propionate and butyrate without derivatization.[7]
Limit of Quantification (LOQ) Single- to double-digit µg/L range (for similar organic acids)LOQs for a range of organic acids have been established using IC-MS.[8]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Sample Preparation and Extraction

The extraction of this compound from biological matrices is crucial for accurate quantification and to minimize matrix effects. A common approach involves acidification followed by liquid-liquid extraction.

Materials:

  • Sample (e.g., plasma, serum, fecal homogenate, cell culture media)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar fatty acid not present in the sample)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Vortex mixer

  • Glass centrifuge tubes with PTFE-lined screw caps

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Spike the sample with a known concentration of the internal standard.

  • Acidify the sample by adding 10 µL of concentrated HCl to protonate the carboxylate group of this compound.[9]

  • Add 500 µL of MTBE to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (containing this compound) to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.

  • The extract is now ready for derivatization or direct injection if analyzing the underivatized acid.

Derivatization: Trimethylsilylation

To enhance the volatility and thermal stability of this compound, derivatization to its trimethylsilyl (TMS) ester is recommended.

Materials:

  • Extracted sample in MTBE

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (optional, as a catalyst)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate the MTBE from the extracted sample under a gentle stream of nitrogen until dryness.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (if used) to the dried extract.

  • Securely cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of derivatized short-chain fatty acids. These may need to be optimized for your specific instrument and application.

Gas Chromatograph (GC) Parameters:

  • Injection Port: Split/splitless injector

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 150°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

Mass Spectrometer (MS) Parameters:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Solvent Delay: 3-5 minutes

Data Analysis and Quantification

Quantification is typically performed using the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by analyzing a series of standards of known concentrations of this compound with a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the key workflows for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Sample Collection is_spike Internal Standard Spiking sample->is_spike acidification Acidification (HCl) is_spike->acidification extraction Liquid-Liquid Extraction (MTBE) acidification->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation Extracted Sample reagent_add Add BSTFA + TMCS evaporation->reagent_add heating Heating (60°C) reagent_add->heating injection GC Injection heating->injection Derivatized Sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis logical_relationship compound This compound (Polar, Low Volatility) derivatization Derivatization (e.g., Silylation) compound->derivatization improves derivative This compound Derivative (Non-polar, High Volatility) derivatization->derivative produces gcms GC-MS Analysis derivative->gcms enables quantification Accurate Quantification gcms->quantification

References

Application Note: Quantification of 4-Heptenoic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-heptenoic acid. The described method utilizes a reverse-phase C18 column with UV detection, a common and reliable approach for the analysis of organic acids.[1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis. The method is designed to be a starting point for researchers requiring the quantification of this compound in various sample matrices. All presented quantitative data are representative and should be validated for specific applications.

Introduction

This compound is a medium-chain fatty acid that may be of interest in various fields of research, including metabolism and drug development.[3] Accurate and precise quantification of this analyte is crucial for understanding its biological role and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of organic acids.[4][5] The method outlined here is based on established principles of reverse-phase chromatography for organic acids, which involves suppressing the ionization of the carboxylic acid moiety to achieve adequate retention and symmetrical peak shapes.[5]

Experimental Protocol

Sample Preparation

The following is a general protocol for the extraction of this compound from a liquid matrix. The actual procedure may need to be optimized based on the specific sample type.

  • To 1 mL of the sample, add a suitable internal standard.

  • Acidify the sample to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl) to ensure this compound is in its protonated form.

  • Perform a liquid-liquid extraction by adding 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) one more time for improved recovery.

  • Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[2]

HPLC Conditions

The following HPLC conditions are proposed for the analysis of this compound.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient Isocratic or a shallow gradient depending on sample complexity
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 210 nm[2]

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][6]

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the proposed HPLC method. These values are illustrative and require experimental validation.

ParameterExpected Value
Retention Time (this compound) 5 - 10 minutes
Linearity (R²) > 0.999
Limit of Detection (LOD) 10 - 50 µg/kg
Limit of Quantification (LOQ) 40 - 150 µg/kg
Recovery 85 - 105%
Precision (%RSD) < 5%

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Acidification Acidification Internal Standard Addition->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Caption: Experimental workflow for this compound quantification.

Logical Relationship: Factors Affecting Chromatographic Separation

The quality of the chromatographic separation is dependent on several key parameters of the mobile phase. The diagram below shows the relationship between these factors and the desired chromatographic outcome.

G cluster_0 Mobile Phase Parameters cluster_1 Chromatographic Outcome Organic Solvent % Organic Solvent % Analyte Retention Analyte Retention Organic Solvent %->Analyte Retention Aqueous Phase pH Aqueous Phase pH Peak Shape Peak Shape Aqueous Phase pH->Peak Shape Buffer Concentration Buffer Concentration Resolution Resolution Buffer Concentration->Resolution

Caption: Factors influencing chromatographic separation of organic acids.

References

Application Note: Characterization of 4-Heptenoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Heptenoic acid is a medium-chain unsaturated fatty acid.[1][2] Its structural elucidation is critical for understanding its chemical properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous characterization of such molecules. This document provides a detailed protocol and predicted spectral data for the analysis of this compound using ¹H and ¹³C NMR.

Predicted ¹H and ¹³C NMR Spectral Data

The structural formula of this compound is CH₃-CH₂-CH=CH-CH₂-CH₂-COOH. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for its proton (¹H) and carbon (¹³C) nuclei. These predictions are based on established principles of NMR spectroscopy for similar functional groups.

Data Presentation

Table 1: Predicted ¹H NMR Data for this compound (trans isomer) Predicted values for a sample dissolved in CDCl₃.

PositionAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1-COOH10.0 - 13.0broad singlet (br s)-1H
H-4, H-5-CH=CH-5.3 - 5.6multiplet (m)J(H4-H5) ≈ 15 (trans)2H
H-2-CH₂-COOH2.4 - 2.6triplet (t)J(H2-H3) ≈ 7.52H
H-3=CH-CH₂-2.2 - 2.4quartet (q)J(H3-H2) ≈ 7.5, J(H3-H4) ≈ 7.02H
H-6-CH=CH-CH₂-1.9 - 2.1quartet (q)J(H6-H5) ≈ 7.0, J(H6-H7) ≈ 7.52H
H-7-CH₃0.9 - 1.1triplet (t)J(H7-H6) ≈ 7.53H

Note: The carboxylic acid proton (H-1) signal is often broad and its chemical shift is dependent on concentration and solvent.[3][4][5] Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region.[5][6]

Table 2: Predicted ¹³C NMR Data for this compound Predicted values for a sample dissolved in CDCl₃.

PositionAssignmentPredicted Chemical Shift (δ, ppm)
C-1-COOH178 - 182
C-5-CH=C H-130 - 132
C-4-C H=CH-123 - 125
C-2-C H₂-COOH33 - 36
C-3=CH-C H₂-28 - 31
C-6-CH=CH-C H₂-24 - 27
C-7-CH₃13 - 15

Note: The carboxyl carbon atom of unsaturated acids typically absorbs in the upfield end of the 165 to 185 ppm range.[4]

Experimental Protocols

This section details the methodology for preparing a sample of this compound for NMR analysis and the general parameters for data acquisition.

I. Sample Preparation

Materials:

  • This compound (sample)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-precision 5 mm NMR tubes

  • Pasteur pipette

  • Vial and cap

  • Analytical balance

Protocol:

  • Weighing the Sample: Accurately weigh 10-50 mg of this compound for ¹³C NMR or 2-10 mg for ¹H NMR and place it into a clean, dry vial.[7]

  • Adding the Solvent: Using a Pasteur pipette, add approximately 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃) to the vial.[7]

  • Dissolution: Cap the vial and gently swirl or vortex it until the sample is completely dissolved.

  • Transfer to NMR Tube: Carefully transfer the solution from the vial into a 5 mm NMR tube using a clean Pasteur pipette. Ensure the liquid height is between 4-5 cm from the bottom of the tube.[7]

  • Labeling: Label the NMR tube clearly with the sample's identity, solvent used, and concentration.

II. NMR Data Acquisition

Instrumentation:

  • A standard NMR spectrometer (e.g., Bruker 400 MHz or equivalent).

General Parameters:

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay (d1): 2-5 seconds.

    • Temperature: 298 K.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To aid in distinguishing between CH, CH₂, and CH₃ groups, DEPT-90 and DEPT-135 experiments are recommended.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, peaks are at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.[8]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualization

The following diagram illustrates the general workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Weigh Sample (10-50 mg) B 2. Dissolve in Deuterated Solvent (0.7 mL) A->B Add to vial C 3. Transfer to 5mm NMR Tube B->C Pipette solution D 4. Insert into NMR Spectrometer C->D E 5. Acquire Data (¹H, ¹³C, DEPT) D->E Run experiments F 6. Process Data (FT, Phasing, Baseline) E->F G 7. Calibrate & Analyze (Shifts, Integration, Coupling) F->G Interpret spectra H 8. Structure Confirmation G->H Correlate data

Caption: Experimental workflow for NMR analysis of this compound.

References

Application Note: Synthesis of 4-Heptenoic Acid via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 4-heptenoic acid, a valuable medium-chain unsaturated fatty acid. The synthesis is achieved through a robust three-step sequence commencing with the formation of a phosphonium salt, followed by a Wittig reaction to construct the alkene backbone, and culminating in the hydrolysis of the resulting ester. This protocol is designed to be a reliable method for producing this compound for research and development purposes.

Introduction

This compound is an unsaturated carboxylic acid with potential applications in various fields, including the synthesis of novel pharmaceutical agents and the development of advanced materials. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1] This protocol details a practical approach to synthesize this compound, leveraging the reliability of the Wittig reaction for the key carbon-carbon double bond formation. The synthesis begins with the preparation of a phosphonium salt from ethyl 4-bromobutanoate and triphenylphosphine. The corresponding ylide is then generated in situ and reacted with propanal to yield ethyl 4-heptenoate. The final step involves the hydrolysis of the ethyl ester to afford the desired this compound.[2]

Experimental Overview

The overall synthetic pathway is illustrated in the workflow diagram below. The synthesis is divided into three main stages: phosphonium salt formation, Wittig olefination, and ester hydrolysis.

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_0 Step 1: Phosphonium Salt Synthesis cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Hydrolysis and Purification A Ethyl 4-bromobutanoate + Triphenylphosphine B Ethyl (4-(triphenylphosphonio))butanoate bromide A->B Toluene, Reflux C Phosphonium Salt D Phosphonium Ylide (in situ) C->D Base (e.g., NaH), THF F Ethyl 4-heptenoate D->F E Propanal E->F Wittig Olefination G Ethyl 4-heptenoate H Sodium 4-heptenoate G->H NaOH(aq), EtOH, Reflux I This compound H->I HCl(aq) J Purified this compound I->J Extraction & Distillation

Caption: Overall synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. The values are based on typical yields for analogous reactions found in the literature and calculated molecular weights.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
1Ethyl (4-(triphenylphosphonio))butanoate bromideC₂₄H₂₆BrO₂P473.3485-95White Solid
2Ethyl 4-heptenoateC₉H₁₆O₂156.2270-85Colorless Oil
3This compoundC₇H₁₂O₂128.1780-95Colorless Oil

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (4-(triphenylphosphonio))butanoate bromide

This procedure outlines the synthesis of the phosphonium salt from ethyl 4-bromobutanoate and triphenylphosphine.

Step1_Workflow Protocol for Phosphonium Salt Synthesis start Start reagents Combine Ethyl 4-bromobutanoate, Triphenylphosphine, and Toluene start->reagents reflux Reflux the mixture (approx. 110 °C) for 24 hours reagents->reflux cool Cool to room temperature and then in an ice bath reflux->cool filter Filter the precipitate cool->filter wash Wash the solid with cold toluene and then diethyl ether filter->wash dry Dry under vacuum wash->dry end Obtain Ethyl (4-(triphenylphosphonio))- butanoate bromide dry->end

Caption: Protocol for Phosphonium Salt Synthesis.

Materials:

  • Ethyl 4-bromobutanoate (1.0 eq)

  • Triphenylphosphine (1.05 eq)

  • Toluene (anhydrous)

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-bromobutanoate and triphenylphosphine.

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. A white precipitate will form during the reaction.

  • After 24 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold toluene, followed by cold diethyl ether, to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to obtain ethyl (4-(triphenylphosphonio))butanoate bromide.

Step 2: Synthesis of Ethyl 4-heptenoate (Wittig Reaction)

This procedure describes the in-situ generation of the phosphonium ylide and its subsequent reaction with propanal to form the unsaturated ester.

Step2_Workflow Protocol for Wittig Reaction start Start suspend Suspend phosphonium salt in anhydrous THF start->suspend add_base Add NaH portion-wise at 0 °C and stir for 1 hour suspend->add_base add_aldehyde Add propanal dropwise at 0 °C add_base->add_aldehyde warm Allow to warm to room temperature and stir for 12 hours add_aldehyde->warm quench Quench with saturated NH₄Cl(aq) warm->quench extract Extract with diethyl ether quench->extract wash_extract Wash organic layer with brine extract->wash_extract dry_extract Dry over anhydrous Na₂SO₄ wash_extract->dry_extract concentrate Concentrate under reduced pressure dry_extract->concentrate purify Purify by column chromatography concentrate->purify end Obtain Ethyl 4-heptenoate purify->end

Caption: Protocol for the Wittig Reaction.

Materials:

  • Ethyl (4-(triphenylphosphonio))butanoate bromide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Propanal (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the phosphonium salt and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the suspension. The mixture will turn a characteristic ylide color (often orange or deep red).

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Add propanal dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 4-heptenoate.

Step 3: Synthesis of this compound (Hydrolysis)

This final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

Step3_Workflow Protocol for Ester Hydrolysis start Start dissolve Dissolve Ethyl 4-heptenoate in Ethanol start->dissolve add_naoh Add aqueous NaOH solution dissolve->add_naoh reflux Reflux the mixture for 4 hours add_naoh->reflux cool_hydrolysis Cool to room temperature reflux->cool_hydrolysis remove_etoh Remove ethanol under reduced pressure cool_hydrolysis->remove_etoh acidify Acidify with HCl(aq) to pH ~2 remove_etoh->acidify extract_acid Extract with diethyl ether acidify->extract_acid wash_acid Wash organic layer with brine extract_acid->wash_acid dry_acid Dry over anhydrous Na₂SO₄ wash_acid->dry_acid concentrate_acid Concentrate under reduced pressure dry_acid->concentrate_acid distill Purify by vacuum distillation concentrate_acid->distill end Obtain this compound distill->end

Caption: Protocol for Ester Hydrolysis.

Materials:

  • Ethyl 4-heptenoate (1.0 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 2 M

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 4-heptenoate in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 2 M HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the final product.

Expected Spectroscopic Data

The following table provides the expected spectroscopic data for the final product, this compound.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm)10-12 (br s, 1H, COOH), 5.3-5.5 (m, 2H, -CH=CH-), 2.3-2.5 (m, 4H, -CH₂-COOH and =CH-CH₂-), 1.9-2.1 (m, 2H, -CH₂-CH=), 0.9-1.0 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)~180 (COOH), ~130 (-CH=C H-), ~125 (-C H=CH-), ~35 (-C H₂-COOH), ~30 (=CH-C H₂-), ~25 (-C H₂-CH=), ~14 (-CH₃)
IR (neat) ν (cm⁻¹)3300-2500 (broad, O-H stretch), 2960-2850 (C-H stretch), 1710 (C=O stretch), 1650 (C=C stretch), 970 (trans C-H bend)

Conclusion

The described three-step synthesis provides a reliable and efficient method for the preparation of this compound. The use of the Wittig reaction ensures the specific placement of the carbon-carbon double bond. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of related unsaturated carboxylic acids.

References

Application Notes and Protocols for Utilizing 4-Heptenoic Acid in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 4-Heptenoic acid as a substrate in various enzyme assays. The information is targeted towards researchers in academia and industry involved in enzyme characterization, inhibitor screening, and drug discovery.

Introduction

This compound is a medium-chain unsaturated fatty acid that can serve as a substrate for several classes of enzymes involved in lipid metabolism. Its study can provide insights into the substrate specificity and catalytic mechanisms of these enzymes, which is crucial for understanding their physiological roles and for the development of therapeutic agents targeting lipid metabolic pathways. This document outlines protocols for assays involving Acyl-CoA Synthetase and Monoacylglycerol Lipase, two key enzyme families that are expected to process this compound or its derivatives.

Acyl-CoA Synthetase Assay using this compound

Acyl-CoA synthetases (ACS) are a family of enzymes that catalyze the formation of acyl-CoA from a fatty acid, ATP, and Coenzyme A. This activation step is essential for the subsequent metabolism of fatty acids through pathways such as β-oxidation and lipid synthesis. The following protocol describes a colorimetric assay to measure the activity of ACS using this compound as a substrate.

Experimental Workflow: Acyl-CoA Synthetase Assay

Acyl_CoA_Synthetase_Assay cluster_reaction Reaction Mixture cluster_detection Detection 4-Heptenoic_Acid This compound Reaction_Mix Incubate at 37°C 4-Heptenoic_Acid->Reaction_Mix ATP ATP ATP->Reaction_Mix CoA Coenzyme A CoA->Reaction_Mix ACS_Enzyme Acyl-CoA Synthetase (ACS) ACS_Enzyme->Reaction_Mix 4-Heptenoyl-CoA 4-Heptenoyl-CoA Reaction_Mix->4-Heptenoyl-CoA ACS catalysis Free_CoA Remaining Free CoA Detection_Reagent DTNB (Ellman's Reagent) Colorimetric_Reading Measure Absorbance at 412 nm Detection_Reagent->Colorimetric_Reading Free_CoA->Colorimetric_Reading reacts with

Caption: Workflow for the colorimetric Acyl-CoA Synthetase assay.

Protocol: Colorimetric Acyl-CoA Synthetase Assay

This protocol is adapted from general methods for ACS assays and is optimized for a 96-well plate format.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Adenosine 5'-triphosphate (ATP)

  • Acyl-CoA Synthetase (purified or as a cell lysate)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂) (10 mM)

  • Potassium chloride (KCl) (50 mM)

  • Bovine Serum Albumin (BSA), fatty acid-free (0.1%)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare fresh aqueous solutions of ATP, CoA, MgCl₂, and KCl.

    • Prepare the assay buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 50 mM KCl, and 0.1% BSA.

    • Prepare the DTNB solution (10 mM) in 100 mM potassium phosphate buffer, pH 7.0.

  • Set up the Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • ATP solution (final concentration 5 mM)

      • CoA solution (final concentration 0.5 mM)

      • This compound solution (variable concentrations, e.g., 0-500 µM)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the Acyl-CoA Synthetase enzyme solution to each well to start the reaction. The final enzyme concentration should be optimized for linear reaction kinetics.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the Reaction and Detect:

    • Stop the reaction by adding a solution of DTNB.

    • Incubate at room temperature for 5-10 minutes to allow for color development. The DTNB reacts with the remaining free CoA, producing a yellow-colored product.

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • The decrease in absorbance at 412 nm is proportional to the amount of CoA consumed, and thus to the ACS activity.

    • Create a standard curve using known concentrations of CoA to determine the amount of consumed CoA.

    • Calculate the enzyme activity in units (µmol of substrate converted per minute per mg of protein).

    • For kinetic analysis, plot the reaction velocity against the substrate (this compound) concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Quantitative Data (Hypothetical)
ParameterHypothetical Value
Km for this compound50 - 200 µM
Vmax0.5 - 5 µmol/min/mg
Optimal pH7.5 - 8.0
Optimal Temperature37°C

Monoacylglycerol Lipase (MAGL) Assay using a Fluorogenic this compound Derivative

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL can also hydrolyze other monoacylglycerols and synthetic substrates. This section describes a fluorogenic assay for MAGL activity using a synthetic substrate derived from heptenoic acid, 7-hydroxycoumarinyl-6-heptenoate. The hydrolysis of this substrate releases the highly fluorescent 7-hydroxycoumarin.

Signaling Pathway Context: Endocannabinoid System

Endocannabinoid_System cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAGL DAGL 2-AG 2-Arachidonoylglycerol (2-AG) DAG Diacylglycerol DAG->2-AG catalyzed by MAGL Monoacylglycerol Lipase (MAGL) 2-AG->MAGL hydrolysis CB1R CB1 Receptor 2-AG->CB1R retrograde signaling Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid Glycerol Glycerol MAGL->Glycerol Signaling Downstream Signaling CB1R->Signaling

Caption: Role of MAGL in the endocannabinoid signaling pathway.

Protocol: Fluorometric Monoacylglycerol Lipase Assay

This protocol is based on the use of fluorogenic coumarin-based substrates for lipase activity.

Materials:

  • 7-hydroxycoumarinyl-6-heptenoate (synthesis required or custom order)

  • Monoacylglycerol Lipase (MAGL), purified or in a cell/tissue lysate

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine Serum Albumin (BSA), fatty acid-free (0.1%)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare Reagents:

    • Synthesize or procure 7-hydroxycoumarinyl-6-heptenoate. A general approach involves the esterification of 7-hydroxycoumarin with 6-heptenoic acid.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

  • Set up the Assay:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • 7-hydroxycoumarinyl-6-heptenoate solution (final concentration to be optimized, typically in the low micromolar range)

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add the MAGL enzyme solution to each well to start the reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure Fluorescence:

    • Monitor the increase in fluorescence over time (kinetic measurement) at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm. The rate of fluorescence increase is proportional to the MAGL activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence change) from the linear portion of the kinetic curve.

    • To quantify the amount of product formed, create a standard curve using known concentrations of 7-hydroxycoumarin.

    • Determine the enzyme activity in units (nmol of product formed per minute per mg of protein).

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate and calculate the IC₅₀ value.

Quantitative Data (Exemplary)

The following table provides exemplary kinetic parameters that could be obtained for a medium-chain fatty acid coumarin ester with MAGL. These values should be determined experimentally.

ParameterExemplary Value
Km for 7-hydroxycoumarinyl-6-heptenoate5 - 20 µM
Vmax100 - 1000 nmol/min/mg
Optimal pH7.0 - 8.0
Optimal Temperature37°C

Conclusion

The protocols described provide a framework for investigating the interaction of this compound and its derivatives with key enzymes in lipid metabolism. These assays can be adapted for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of novel enzymes. Due to the limited availability of specific data for this compound, researchers are encouraged to optimize the assay conditions and empirically determine the kinetic parameters for their specific experimental setup. These application notes serve as a starting point for further exploration into the role of medium-chain unsaturated fatty acids in biological systems.

Application Notes and Protocols for the Analytical Derivatization of 4-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization and quantitative analysis of 4-heptenoic acid, a medium-chain unsaturated fatty acid, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound (C7:1) is a medium-chain fatty acid that plays a role in various biological processes, including lipid metabolism and cell signaling.[1][2] Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological significance. However, its direct analysis by chromatographic methods can be challenging due to its polarity and, in the case of GC, low volatility.[3] Derivatization is a key sample preparation step that modifies the analyte to improve its analytical properties, such as volatility, thermal stability, and ionization efficiency, thereby enhancing sensitivity and chromatographic performance.[3][4]

This document outlines two validated derivatization protocols for the analysis of this compound:

  • GC-MS Analysis: Esterification to form the fatty acid methyl ester (FAME) derivative.

  • LC-MS Analysis: Amidation using a primary amine to introduce a readily ionizable tag.

Application Note 1: Quantitative Analysis of this compound by GC-MS following Esterification

Principle

For GC-MS analysis, carboxylic acids are commonly converted into their more volatile and less polar ester derivatives.[3] The most frequent approach is methylation to form fatty acid methyl esters (FAMEs).[3] This protocol details the use of boron trichloride in methanol (BCl3-methanol) as the esterification agent. The resulting this compound methyl ester is then analyzed by GC-MS, offering high sensitivity and selectivity.[3]

Experimental Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Derivatization Esterification with BCl3-Methanol DryDown->Derivatization Extraction2 Hexane Extraction of FAMEs Derivatization->Extraction2 GCMS GC-MS Analysis Extraction2->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: GC-MS workflow for this compound analysis.

Protocol: Esterification of this compound for GC-MS Analysis

Materials:

  • This compound standard

  • Internal Standard (e.g., Heptadecanoic acid)

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane (GC grade)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a 2 mL glass vial, add a known amount of the biological sample or a standard solution of this compound.

    • Add an appropriate amount of internal standard.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 200 µL of 12% BCl3-methanol solution to the dried sample.[3]

    • Cap the vial tightly and vortex briefly.

    • Heat the reaction mixture at 60°C for 30 minutes in a heating block or water bath.[3]

  • Extraction of FAMEs:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of deionized water to the vial.[3]

    • Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[3]

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 25°C/min to 175°C

    • Ramp 2: 4°C/min to 230°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan

Quantitative Data

The following table summarizes the typical performance characteristics for the quantification of medium-chain unsaturated fatty acid methyl esters using GC-MS.

ParameterTypical ValueReference
Linearity (r²) > 0.99[5]
Limit of Detection (LOD) 0.2 - 0.6 µg/mL[1]
Limit of Quantification (LOQ) 0.6 - 1.7 µg/mL[1]
Intra-day Precision (%RSD) < 10%[6]
Inter-day Precision (%RSD) < 15%[6]
Recovery 85 - 110%[6]

Application Note 2: Ultrasensitive Quantification of this compound by LC-MS/MS following Amidation

Principle

For LC-MS analysis, derivatization of the carboxylic acid group can significantly enhance ionization efficiency in electrospray ionization (ESI), particularly in the positive ion mode.[4] This protocol describes the use of 2-dimethylaminoethylamine (DMED) as a derivatization reagent. DMED contains a primary amine that reacts with the carboxylic acid of this compound to form an amide, and a tertiary amine that is readily protonated, leading to a strong signal in positive ion ESI-MS/MS. This method provides excellent sensitivity for the analysis of fatty acids in complex biological matrices.

Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Liquid-Liquid or SPE Sample->Extraction DryDown Evaporation Extraction->DryDown Derivatization Amidation with DMED DryDown->Derivatization Quench Reaction Quenching Derivatization->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: LC-MS/MS workflow for this compound analysis.

Protocol: DMED Derivatization of this compound for LC-MS/MS Analysis

Materials:

  • This compound standard

  • Internal Standard (e.g., deuterated this compound)

  • 2-Dimethylaminoethylamine (DMED)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Sample vials (1.5 mL)

  • Thermomixer or heating block

Procedure:

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add the sample or standard solution.

    • Add the internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Prepare the derivatization reagent by dissolving EDC (e.g., 20 mg/mL) and DMED (e.g., 20 mg/mL) in a mixture of acetonitrile and pyridine (e.g., 80:20 v/v).

    • Add 100 µL of the derivatization reagent to the dried sample.

    • Vortex briefly and incubate at 60°C for 30 minutes.

  • Sample Clean-up (if necessary):

    • After cooling to room temperature, the reaction can be quenched by adding a small volume of water.

    • The sample may be further purified using solid-phase extraction (SPE) if significant matrix interference is expected.

  • Sample Analysis:

    • Dilute the derivatized sample with the initial mobile phase conditions.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the expected performance characteristics for the quantification of DMED-derivatized medium-chain fatty acids using LC-MS/MS.

ParameterExpected ValueReference
Linearity (r²) > 0.99[7]
Limit of Detection (LOD) ~0.5 fmol[7]
Limit of Quantification (LOQ) ~5 fmol[7]
Intra-day Precision (%RSD) < 5%[7]
Inter-day Precision (%RSD) < 10%[7]
Recovery > 80%[7]

Signaling Pathway Involvement of Medium-Chain Fatty Acids

Medium-chain fatty acids (MCFAs) like this compound are not only energy substrates but also act as signaling molecules. They can enter the mitochondria for beta-oxidation independent of the carnitine shuttle, which is required for long-chain fatty acids. The resulting acetyl-CoA can enter the TCA cycle for energy production. Additionally, MCFAs can interact with cell surface G-protein coupled receptors (GPCRs), such as GPR84, to initiate intracellular signaling cascades that can modulate inflammatory responses and metabolic processes.

MCFASignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MCFA This compound GPCR GPR84 MCFA->GPCR Binds to Activation Activation to 4-Heptenoyl-CoA MCFA->Activation Signaling Intracellular Signaling Cascade GPCR->Signaling Activates BetaOx Beta-Oxidation Activation->BetaOx Carnitine- independent transport AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic and signaling pathways of this compound.

References

Application Notes and Protocols: 4-Heptenoic Acid Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Heptenoic acid derivatives, specifically 4-Hydroxy-7-oxo-5-heptenoic acid (HOHA)-lactone, in cell culture. While information on the direct application of this compound is limited, its biologically active derivative, HOHA-lactone, has demonstrated significant effects on cellular processes, particularly angiogenesis. These notes detail the underlying mechanisms, experimental protocols, and relevant quantitative data to facilitate further research and drug development.

I. Cellular and Molecular Effects of HOHA-Lactone

4-Hydroxy-7-oxo-5-heptenoic acid (HOHA)-lactone is an oxidative truncation product of docosahexaenoate lipids. In cell culture, it has been shown to readily diffuse into retinal pigmented epithelial (RPE) cells and undergo metabolism.[1] Its primary effects are linked to the induction of angiogenesis, a critical process in both normal physiology and pathological conditions like age-related macular degeneration (AMD).[2][3]

The principal mechanism of HOHA-lactone-induced angiogenesis involves the stimulation of vascular endothelial growth factor (VEGF) secretion from cells such as the human retina-derived ARPE-19 cell line.[2][3] This process is correlated with an increase in reactive oxygen species (ROS) and a decrease in intracellular glutathione (GSH), indicating the induction of oxidative stress.[2][3] Furthermore, glutathione-conjugated metabolites of HOHA-lactone have also been shown to stimulate the proliferation of human umbilical vein endothelial cells (HUVEC) and promote angiogenesis in vitro.[2][3]

At lower concentrations, HOHA-lactone promotes VEGF secretion, while at higher concentrations, it can inhibit this secretion, suggesting a hormetic effect.[2]

II. Quantitative Data Summary

The following tables summarize the key quantitative data from cell culture experiments involving HOHA-lactone.

Table 1: Cell Seeding Densities for In Vitro Assays

Cell LineAssay TypeSeeding DensityPlate Format
ARPE-19Cell Viability4.5 x 10⁴ cells/well96-well plate
HUVECCell Viability4.5 x 10⁴ cells/well96-well plate
ARPE-19General Culture2 x 10⁶ cellsNot specified

Data sourced from[1][2]

Table 2: Experimental Concentrations of HOHA-Lactone

Cell LineAssayConcentration Range
ARPE-19VEGF Secretion0 - 100 µM
ARPE-19Metabolite Analysis0 - 200 µM

Data sourced from[1][2]

III. Experimental Protocols

The following are detailed protocols for key experiments involving HOHA-lactone in cell culture.

Protocol 1: Assessment of HOHA-Lactone-Induced VEGF Secretion in ARPE-19 Cells

Objective: To determine the effect of HOHA-lactone on the secretion of Vascular Endothelial Growth Factor (VEGF) from ARPE-19 cells.

Materials:

  • ARPE-19 cells

  • DMEM/F12 cell culture medium

  • Fetal Bovine Serum (FBS)

  • HOHA-lactone stock solution

  • 96-well cell culture plates

  • VEGF ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed ARPE-19 cells in a 96-well plate at a density of 4.5 x 10⁴ cells per well in DMEM/F12 medium supplemented with 10% heat-inactivated FBS.[2]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.[2]

  • Starvation: The following day, starve the cells for 4 to 5 hours in a basal medium (DMEM/F12 without FBS).[2]

  • Treatment: Prepare various concentrations of HOHA-lactone (e.g., 0, 1, 10, 25, 50, 100 µM) in the basal cell culture medium.[2]

  • Exposure: Remove the starvation medium and add 200 µl of the HOHA-lactone-containing medium to the respective wells.[2]

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Sample Collection: After incubation, carefully collect the extracellular medium from each well.

  • VEGF Measurement: Measure the concentration of VEGF in the collected medium using a commercially available VEGF ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Analyze the VEGF concentrations to determine the dose-dependent effect of HOHA-lactone on VEGF secretion.

Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)

Objective: To assess the angiogenic potential of HOHA-lactone-treated cell culture medium on Human Umbilical Vein Endothelial Cells (HUVEC).

Materials:

  • HUVEC

  • HUVEC cell culture medium

  • Conditioned medium from HOHA-lactone-treated ARPE-19 cells (from Protocol 1)

  • Matrigel or other basement membrane matrix

  • 24-well cell culture plates

  • Microscope

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the gel to solidify at 37°C.

  • Cell Seeding: Seed HUVEC onto the Matrigel-coated wells at an appropriate density in HUVEC cell culture medium.

  • Treatment: Remove the standard HUVEC medium and replace it with the conditioned medium collected from HOHA-lactone-treated ARPE-19 cells (see Protocol 1).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for tube formation to occur (typically 6-24 hours).

  • Imaging: Observe and photograph the formation of tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

  • Analysis: Compare the tube formation in wells treated with conditioned medium from different HOHA-lactone concentrations to the control group.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying the effects of HOHA-lactone.

HOHA_Lactone_Signaling_Pathway cluster_cell ARPE-19 Cell HOHA HOHA-lactone OxidativeStress Oxidative Stress HOHA->OxidativeStress ROS Increased ROS GSH Decreased GSH OxidativeStress->ROS OxidativeStress->GSH VEGF_Secretion VEGF Secretion OxidativeStress->VEGF_Secretion VEGF VEGF VEGF_Secretion->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: HOHA-lactone signaling pathway in ARPE-19 cells.

Experimental_Workflow cluster_phase1 Phase 1: Cell Treatment cluster_phase2 Phase 2: Angiogenesis Assay cluster_phase3 Phase 3: Data Analysis P1_Step1 Seed ARPE-19 Cells P1_Step2 Starve Cells P1_Step1->P1_Step2 P1_Step3 Treat with HOHA-lactone P1_Step2->P1_Step3 P1_Step4 Collect Conditioned Medium P1_Step3->P1_Step4 P2_Step3 Add Conditioned Medium P1_Step4->P2_Step3 Transfer P3_Step1 Measure VEGF in Conditioned Medium (ELISA) P1_Step4->P3_Step1 Analyze P2_Step1 Coat Plate with Matrigel P2_Step2 Seed HUVEC P2_Step1->P2_Step2 P2_Step2->P2_Step3 P2_Step4 Incubate and Observe Tube Formation P2_Step3->P2_Step4 P3_Step2 Quantify Tube Formation P2_Step4->P3_Step2 Analyze P3_Step3 Correlate VEGF Levels with Angiogenesis P3_Step1->P3_Step3 P3_Step2->P3_Step3

Caption: Experimental workflow for HOHA-lactone studies.

References

Application Notes & Protocols: 4-Heptenoic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids in biological matrices is crucial for various fields, including metabolic research, drug development, and clinical diagnostics. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and selectivity for these analyses. The use of an internal standard (IS) is essential to correct for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of quantitative results.

4-Heptenoic acid, a medium-chain unsaturated fatty acid, is not typically abundant in most biological systems. This characteristic, combined with its structural similarity to other fatty acids of interest, makes it a suitable candidate for use as an internal standard in mass spectrometric assays. This document provides detailed application notes and protocols for the proposed use of this compound as an internal standard for the quantitative analysis of other fatty acids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is critical for method development. The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
CAS Number 51193-78-3 ((E)-isomer)[1]
Boiling Point 117-118 °C at 17 Torr[1]
InChIKey KFXPOIKSDYRVKS-ONEGZZNKSA-N ((E)-isomer)[1]
SMILES O=C(O)CCC=CCC[1]

Principle of Internal Standardization

The fundamental principle of using an internal standard is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively mitigates errors that can be introduced during the analytical workflow.

G Principle of Internal Standardization cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Biological Sample (Analyte) IS_Addition Add Known Amount of This compound (IS) Sample->IS_Addition Extraction Extraction IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (GC or LC) Derivatization->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) MS_Detection->Response_Ratio Calibration_Curve Plot Ratio vs. Concentration for Calibration Curve Response_Ratio->Calibration_Curve Quantify_Unknown Determine Unknown Concentration Calibration_Curve->Quantify_Unknown

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following are proposed protocols for the use of this compound as an internal standard in GC-MS and LC-MS analysis of fatty acids. These are generalized methods and may require optimization for specific applications and matrices.

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the analysis of total fatty acids in biological samples like plasma, serum, or cell cultures.

1. Reagents and Materials:

  • This compound (Internal Standard)

  • Fatty acid standards for calibration curve

  • Chloroform

  • Methanol

  • Hexane

  • Boron trifluoride (BF₃) in methanol (14%)

  • Anhydrous sodium sulfate

  • GC-grade solvents

2. Sample Preparation and Extraction:

  • To 100 µL of the biological sample (e.g., serum), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

  • Perform a lipid extraction using a modified Folch method: add 2 mL of a 2:1 (v/v) chloroform:methanol mixture, vortex vigorously for 2 minutes, and centrifuge to separate the phases.[2]

  • Carefully transfer the lower organic phase to a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[3]

  • Seal the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature and add 1 mL of water and 1 mL of hexane.

  • Vortex for 1 minute and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

4. GC-MS Parameters:

ParameterSuggested Value
GC System Agilent 7890B or equivalent
Column DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar wax column
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis:

  • Identify the FAME of this compound and the target analytes based on their retention times and mass spectra.

  • For quantification, monitor characteristic ions for each FAME in SIM mode. For the methyl ester of this compound, potential ions to monitor would be derived from its fragmentation pattern, which would include the molecular ion and characteristic fragments.[4]

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the analysis of free (non-esterified) fatty acids and avoids derivatization.

1. Reagents and Materials:

  • This compound (Internal Standard)

  • Fatty acid standards for calibration curve

  • Methanol

  • Acetonitrile

  • Isopropanol

  • Formic acid

  • Ammonium acetate

  • LC-MS grade solvents

2. Sample Preparation and Extraction:

  • To 50 µL of plasma, add a known amount of this compound internal standard solution.

  • Perform a protein precipitation and liquid-liquid extraction by adding 1 mL of a 3:1 (v/v) isopropanol:hexane mixture.

  • Vortex for 5 minutes and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Parameters:

ParameterSuggested Value
LC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 5 mM ammonium acetate
Gradient Start with 30% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 50°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Mode Multiple Reaction Monitoring (MRM)

4. Data Analysis:

  • Develop an MRM method by determining the precursor-to-product ion transitions for this compound and the target fatty acids. The precursor ion will typically be the deprotonated molecule [M-H]⁻.

  • Quantify the analytes by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.

Method Validation Summary

A rigorous validation is necessary to ensure the reliability of any quantitative method. The following table summarizes key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 85-115% at different concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15% (20% at LLOQ)
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.Signal-to-noise ratio > 10, with acceptable precision and accuracy
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Comparison of the analyte response in the presence and absence of the matrix.

Logical Relationship for Internal Standard Selection

The choice of an appropriate internal standard is a critical step in method development. The following diagram illustrates the decision-making process.

G Internal Standard Selection Logic Start Start: Need for an Internal Standard Ideal_IS Ideal IS: Stable Isotope-Labeled (SIL) Analyte Start->Ideal_IS Available Is SIL Analyte Available and Affordable? Ideal_IS->Available Use_SIL Use SIL Analyte Available->Use_SIL Yes Alternative Consider Alternative IS Available->Alternative No Criteria Alternative IS Criteria: - Structurally Similar - Not Endogenous - Similar Physicochemical Properties - Chromatographically Resolved Alternative->Criteria Heptenoic_Acid This compound as a Candidate for Short/Medium-Chain Fatty Acids Criteria->Heptenoic_Acid Validation Thorough Method Validation Required Heptenoic_Acid->Validation

Caption: Decision logic for selecting an internal standard.

Conclusion

While stable isotope-labeled internal standards are considered the gold standard, this compound presents a viable and cost-effective alternative for the quantitative analysis of other short- to medium-chain fatty acids by mass spectrometry. Its non-endogenous nature in most biological systems and its structural similarity to target analytes make it a strong candidate. The provided protocols offer a solid foundation for developing and validating robust quantitative methods. As with any analytical method, careful optimization and validation are paramount to ensure data of the highest quality.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Heptenoic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist you in optimizing the yield of your this compound synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound. The questions are organized by the synthetic method.

Method 1: Malonic Ester Synthesis

Q1: My yield of this compound is consistently low. What are the potential causes?

A1: Low yields in malonic ester synthesis can stem from several factors:

  • Incomplete deprotonation: The initial deprotonation of diethyl malonate is crucial. Ensure your sodium ethoxide is fresh and anhydrous. The presence of moisture will consume the base and prevent complete formation of the enolate.

  • Side reactions of the alkylating agent: 1-bromo-2-butene is a common alkylating agent for this synthesis. It can undergo elimination reactions in the presence of a strong base, reducing the amount available for alkylation. Consider adding the alkylating agent slowly at a lower temperature to minimize this.

  • Dialkylation: A common side product is the dialkylated malonic ester.[1] To minimize this, use a slight excess of diethyl malonate relative to the alkylating agent.

  • Incomplete hydrolysis: The saponification of the ester groups must be complete. Ensure you are using a sufficient excess of sodium hydroxide and adequate heating time.

  • Incomplete decarboxylation: The final decarboxylation step requires sufficient heating. Ensure the reaction mixture reaches the required temperature to drive the loss of CO2.

Q2: I am having difficulty separating my final product from byproducts. What purification strategies do you recommend?

A2: Purification of this compound can be achieved through the following steps:

  • Acid-base extraction: After acidification of the reaction mixture, this compound will be in its protonated, organic-soluble form. Extract the product into an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine to remove water-soluble impurities.

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying liquid carboxylic acids.

  • Column chromatography: If distillation is not sufficient, silica gel column chromatography can be used. A common eluent system is a gradient of ethyl acetate in hexanes.

Method 2: Wittig Reaction

Q1: The Wittig reaction is not proceeding to completion. What should I check?

A1: Incomplete Wittig reactions can be due to several issues:

  • Ylide formation: The generation of the phosphorus ylide is critical. The phosphonium salt must be dry, and a strong, anhydrous base (like n-butyllithium or sodium hydride) in an inert solvent (like THF or DMSO) is necessary.

  • Aldehyde reactivity: The aldehyde used in the reaction should be pure. Impurities can inhibit the reaction.

  • Steric hindrance: While generally robust, highly sterically hindered aldehydes or ylides can lead to lower yields.

  • Presence of water or acidic protons: The ylide is a strong base and will be quenched by water or other acidic protons in the reaction mixture. Ensure all glassware is oven-dried and reagents are anhydrous.[2]

Q2: The stereoselectivity of my Wittig reaction is poor, leading to a mixture of E and Z isomers. How can I improve this?

A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:

  • Stabilized ylides: Ylides with electron-withdrawing groups (e.g., an ester) are more stable and generally lead to the E-alkene as the major product.

  • Non-stabilized ylides: Simple alkyl ylides are less stable and typically favor the Z-alkene.

  • Schlosser modification: For non-stabilized ylides, the Schlosser modification can be used to increase the proportion of the E-isomer. This involves using phenyllithium at low temperatures to deprotonate the betaine intermediate.

Q3: How do I remove the triphenylphosphine oxide byproduct from my reaction mixture?

A3: Triphenylphosphine oxide can be challenging to remove completely. Here are a few methods:

  • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture upon cooling or addition of a non-polar solvent.

  • Column chromatography: This is the most common method. Triphenylphosphine oxide is more polar than the desired alkene ester product and can be separated on a silica gel column.

  • Precipitation: Dissolving the crude product in a minimal amount of a polar solvent (like dichloromethane) and then adding a large excess of a non-polar solvent (like hexanes or pentane) can cause the triphenylphosphine oxide to precipitate.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the synthesis of this compound via different methods.

Table 1: Malonic Ester Synthesis of this compound

ParameterValue
Starting Materials Diethyl malonate, 1-bromo-2-butene
Base Sodium ethoxide in ethanol
Hydrolysis/Decarboxylation NaOH, then H3O+ and heat
Reported Yield 60-75%

Table 2: Wittig Reaction for the Synthesis of a this compound Precursor (Ethyl 4-heptenoate)

ParameterValue
Starting Materials Propanal, (Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)
Reported Yield of Ester 80-95%
Subsequent Hydrolysis Yield >95%

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

This protocol outlines the synthesis of this compound starting from diethyl malonate and 1-bromo-2-butene.

Workflow Diagram:

MalonicEsterSynthesis A Deprotonation of Diethyl Malonate (NaOEt, EtOH) B Alkylation with 1-bromo-2-butene A->B C Saponification (NaOH, H2O, Heat) B->C D Acidification (HCl) C->D E Decarboxylation (Heat) D->E F Purification (Extraction, Distillation) E->F G This compound F->G

Caption: Malonic Ester Synthesis Workflow for this compound.

Methodology:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution to 0 °C.

  • Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. Allow the reaction to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-butene dropwise. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-4 hours.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether to remove any unreacted starting materials.

  • Saponification: To the aqueous layer, add a solution of sodium hydroxide and heat to reflux for 4-6 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to reflux for 6-8 hours to effect decarboxylation.

  • Purification: Cool the mixture and extract the this compound with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Wittig Reaction and Hydrolysis to Synthesize this compound

This two-step protocol involves the synthesis of ethyl 4-heptenoate via a Wittig reaction, followed by hydrolysis to yield this compound.

Workflow Diagram:

WittigSynthesis A Wittig Reaction: Propanal + (Carbethoxymethylene)triphenylphosphorane B Formation of Ethyl 4-heptenoate A->B C Purification of Ester (Chromatography) B->C D Ester Hydrolysis (NaOH, H2O/EtOH, Heat) C->D E Acidification (HCl) D->E F Purification of Acid (Extraction, Distillation) E->F G This compound F->G

Caption: Wittig Reaction and Hydrolysis Workflow for this compound.

Methodology:

Step 1: Synthesis of Ethyl 4-heptenoate

  • Ylide Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as sodium hydride or n-butyllithium dropwise. Stir the mixture at room temperature for 1-2 hours until the ylide forms (a color change is often observed).

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of propanal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing triphenylphosphine oxide, is purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-heptenoate.

Step 2: Hydrolysis of Ethyl 4-heptenoate

  • Saponification: Dissolve the purified ethyl 4-heptenoate in a mixture of ethanol and water. Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.[3][4]

  • Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted ester. Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1-2.

  • Purification: Extract the this compound with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product can be further purified by vacuum distillation.

References

Technical Support Center: Synthesis of 4-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-heptenoic acid, a valuable intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and versatile method for synthesizing this compound is the malonic ester synthesis.[1][2][3][4] This multi-step process involves the alkylation of diethyl malonate with an appropriate five-carbon alkenyl halide (e.g., 1-bromo-pent-2-ene), followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final carboxylic acid.[1][2][5]

Q2: What are the most common side reactions in this synthesis?

The most frequently encountered side reactions include:

  • Dialkylation: The mono-alkylated malonic ester can undergo a second alkylation, leading to a disubstituted byproduct.[6]

  • E2 Elimination: The basic conditions can promote an elimination reaction with the alkyl halide, forming an undesired alkene.[6]

  • Transesterification: If the alkoxide base used does not match the alcohol of the malonic ester (e.g., using sodium methoxide with diethyl malonate), an exchange of the ester groups can occur.[6]

  • Incomplete Hydrolysis: Failure to completely hydrolyze the diester intermediate will result in a mixture of the dicarboxylic acid, the mono-acid, and unreacted ester.

  • Isomerization of the Double Bond: The position of the double bond in the alkenyl chain may shift under the reaction conditions, leading to a mixture of heptenoic acid isomers.

Q3: How can I minimize the formation of the dialkylated product?

To reduce the amount of dialkylated byproduct, you can:

  • Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of the malonate can also favor mono-alkylation.[6]

  • Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the initial enolate before the mono-alkylated product can be deprotonated and react further.[6]

Q4: My yield is low, and I detect a volatile alkene. What is the likely cause?

The presence of an alkene derived from your alkyl halide points to a competing E2 elimination reaction.[6] To favor the desired SN2 substitution:

  • Whenever possible, use a primary alkyl halide.[6][7]

  • Control the reaction temperature; lower temperatures generally favor substitution over elimination.[6]

Q5: I see evidence of ester hydrolysis in my crude product before the intended hydrolysis step. How can this be avoided?

Premature hydrolysis of the ester groups indicates the presence of water in your reaction. Ensure that all glassware is thoroughly dried and that you are using anhydrous solvents and reagents.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Alkylated Product Competing E2 elimination of the pentenyl halide.Use a less sterically hindered base. Lower the reaction temperature. Ensure the use of a primary pentenyl halide.[6]
Incomplete deprotonation of diethyl malonate.Ensure the base is not old or deactivated. Use a slight excess of the base.
Presence of Dialkylated Byproduct The mono-alkylated intermediate is being deprotonated and reacting further.Use a 1:1 stoichiometry of diethyl malonate to the alkylating agent, or a slight excess of the malonate. Add the alkylating agent slowly.[6]
NMR Spectrum Shows a Mixture of Double Bond Isomers Isomerization of the double bond in the pentenyl halide starting material or the product.Use mild reaction conditions. Check the purity of the starting pentenyl halide. Purification by chromatography may be necessary.
Incomplete Decarboxylation Insufficient heating during the decarboxylation step.Ensure the reaction is heated to a sufficiently high temperature for an adequate amount of time. Monitor the reaction for the cessation of CO2 evolution.
Difficulty in Isolating the Final Product The product is soluble in the aqueous layer during workup.Saturate the aqueous layer with NaCl to decrease the solubility of the carboxylic acid. Perform multiple extractions with an organic solvent.

Quantitative Data Summary

Synthetic Step Parameter Typical Value Notes
AlkylationYield40-60%Yields can be variable due to the competing elimination reaction, especially with secondary halides.[6]
Purity of Crude ProductVariableOften a mixture of mono- and dialkylated products, requiring purification.
Hydrolysis & DecarboxylationYield>90%This step is generally high-yielding if the hydrolysis is complete.
Overall SynthesisOverall Yield35-55%The overall yield is largely dependent on the success of the alkylation step.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to anhydrous ethanol.

  • Once all the sodium has reacted, add diethyl malonate (1.0 eq) dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, add 1-bromo-pent-2-ene (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (pent-2-en-1-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl (pent-2-en-1-yl)malonate, add an excess of a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with vigorous stirring until the hydrolysis is complete (typically 4-6 hours, monitor by TLC for the disappearance of the ester).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • Heat the acidified mixture to reflux to effect decarboxylation. The evolution of carbon dioxide should be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

  • Cool the mixture and extract the this compound with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

Troubleshooting Workflow

Troubleshooting_4_Heptenoic_Acid_Synthesis start Start Synthesis problem problem start->problem Low Yield or Impurities? end_node Successful Synthesis problem->end_node No cause1 Likely Cause: E2 Elimination problem->cause1 Low Yield cause2 Likely Cause: Further reaction of mono-alkylated intermediate problem->cause2 Dialkylated Product cause3 Likely Cause: Double bond isomerization problem->cause3 Isomeric Mixture cause cause solution solution solution1 Solution: - Lower reaction temperature - Use less hindered base - Ensure primary halide cause1->solution1 solution1->end_node solution2 Solution: - Use 1:1 stoichiometry - Slow addition of alkyl halide cause2->solution2 solution2->end_node solution3 Solution: - Use mild conditions - Check starting material purity - Purify by chromatography cause3->solution3 solution3->end_node

Caption: Troubleshooting workflow for common side reactions in this compound synthesis.

References

Technical Support Center: Identifying Impurities in 4-Heptenoic Acid by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Heptenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in this compound samples using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

A1: The following tables summarize the expected chemical shifts for this compound in a standard deuterated solvent like CDCl3. Note that exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)Multiplicity
H1 (-COOH)~10-12Broad Singlet
H2 (-CH2-COOH)~2.4Triplet
H3 (-CH2-CH2-COOH)~2.3Quintet
H4, H5 (-CH=CH-)~5.4Multiplet
H6 (-CH2-CH=)~2.0Quintet
H7 (-CH3)~0.9Triplet

Table 2: Predicted 13C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C1 (-COOH)~179
C2 (-CH2-COOH)~34
C3 (-CH2-CH2-COOH)~24
C4, C5 (-CH=CH-)~125, ~130
C6 (-CH2-CH=)~29
C7 (-CH3)~14

Q2: My 1H NMR spectrum of this compound is missing the broad singlet for the carboxylic acid proton. What could be the reason?

A2: The absence of the carboxylic acid proton signal (typically between 10-12 ppm) is a common issue. Here are a few possible causes:

  • Proton Exchange with Solvent: If your deuterated solvent (e.g., CDCl3) contains traces of water (H2O or D2O), the acidic proton of the carboxylic acid can exchange with deuterium from D2O. This can lead to a significant decrease in the intensity of the -COOH signal, or its complete disappearance. To confirm this, you can intentionally add a drop of D2O to your NMR tube and re-acquire the spectrum. If the peak disappears, it confirms it was the acidic proton.

  • Sample Preparation: If the sample was prepared in a protic solvent (like methanol-d4 or D2O), proton exchange is very likely.

  • Basic Impurities: The presence of basic impurities can deprotonate the carboxylic acid, leading to the disappearance of the acidic proton signal.

Q3: I see extra peaks in the olefinic region (5-6 ppm) of my 1H NMR spectrum. What could they be?

A3: Additional signals in the olefinic region often indicate the presence of isomers of this compound. Common isomers include:

  • cis and trans Isomers: Commercial this compound may be a mixture of cis (Z) and trans (E) isomers. The coupling constants (J-values) for the vinyl protons can help distinguish them. Generally, the trans isomer will have a larger coupling constant (typically ~15 Hz) compared to the cis isomer (~10 Hz).

  • Positional Isomers: Depending on the synthetic route, other heptenoic acid isomers with the double bond at different positions (e.g., 2-Heptenoic acid, 3-Heptenoic acid, 5-Heptenoic acid, or 6-Heptenoic acid) could be present. Each of these isomers will have a unique set of signals in the olefinic region.

Q4: My NMR spectrum shows signals that I suspect are from residual solvents. What are the common solvent signals to look out for?

A4: It is common to have residual solvent signals in your NMR spectrum. The chemical shifts of these solvents can sometimes overlap with your signals of interest.

Table 3: Common Solvents and their 1H NMR Chemical Shifts in CDCl3

SolventChemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.88Multiplet, Multiplet
Toluene7.27-7.17 (m), 2.36 (s)Multiplet, Singlet
Water~1.56Broad Singlet

Troubleshooting Guide for Impurity Identification

This section provides a systematic approach to identifying common impurities in your this compound sample based on their NMR signatures.

Workflow for Impurity Identification:

workflow cluster_start Sample Analysis cluster_process Data Processing and Comparison cluster_identify Impurity Identification cluster_confirm Confirmation start Acquire 1H and 13C NMR Spectra process Process Spectra (Phasing, Baseline Correction, Integration) start->process compare Compare with Reference Spectrum of this compound process->compare synthesis_impurities Check for Synthesis-Related Impurities compare->synthesis_impurities Deviations Found degradation_impurities Check for Degradation Products compare->degradation_impurities Deviations Found isomer_impurities Check for Isomeric Impurities compare->isomer_impurities Deviations Found confirm Confirm Impurity Structure (e.g., 2D NMR, MS) synthesis_impurities->confirm degradation_impurities->confirm isomer_impurities->confirm

Caption: Workflow for identifying impurities in this compound by NMR.

Synthesis-Related Impurities

The nature of impurities will heavily depend on the synthetic route used to prepare this compound. Below are some common synthetic methods and their potential byproducts.

  • Malonic Ester Synthesis: This is a common method for preparing carboxylic acids.

    • Potential Impurities:

      • Diethyl malonate (starting material): Look for a triplet at ~1.3 ppm (CH3), a quartet at ~4.2 ppm (CH2), and a singlet at ~3.4 ppm (malonate CH2).

      • Dialkylated malonic ester: This can lead to a more complex spectrum. The key is to look for the absence of the acidic proton on the alpha-carbon of the malonate.

      • Ethanol: A triplet at ~1.2 ppm and a quartet at ~3.7 ppm.

  • Wittig Reaction: This reaction is used to form the double bond.

    • Potential Impurities:

      • Triphenylphosphine oxide: A byproduct of the reaction. It will show complex multiplets in the aromatic region (~7.4-7.8 ppm).

      • cis/trans Isomers: As mentioned in the FAQs, look for different coupling constants in the olefinic region.

      • Unreacted aldehyde: A signal for the aldehydic proton will be present around 9-10 ppm.

  • Grignard Reaction: Carboxylation of a Grignard reagent is another route.

    • Potential Impurities:

      • Starting alkyl/alkenyl halide: The signals will depend on the specific halide used.

      • Byproducts from side reactions: Grignard reactions can have side reactions such as reduction of the carbonyl group (if applicable in a multi-step synthesis) or coupling of the Grignard reagent. These can lead to a variety of aliphatic signals.

Degradation Products

Unsaturated fatty acids like this compound are susceptible to oxidation, especially if not stored properly (e.g., exposure to air, light, or high temperatures).

  • Oxidation Products:

    • Aldehydes: Look for a characteristic signal in the 9-10 ppm region of the 1H NMR spectrum.

    • Epoxides: Protons on the epoxide ring will appear in the 2.5-3.5 ppm range.

    • Peroxides: The signals for protons attached to carbons bearing a hydroperoxy group (-OOH) can be broad and appear downfield.

    • Saturated fatty acids: If the double bond is reduced, you will see a disappearance of the olefinic signals and an increase in the intensity of the aliphatic signals. For example, heptanoic acid would be a potential impurity.[1]

Experimental Protocol: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. For more polar samples, dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) can be used. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure the sample is completely dissolved. Gentle vortexing or sonication can aid in dissolution.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer to the NMR tube. This ensures a homogeneous solution and prevents shimming issues.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Analysis: The sample is now ready for NMR analysis.

Logical Pathway for Troubleshooting Unexpected NMR Signals

troubleshooting cluster_start Initial Observation cluster_check1 Step 1: Check for Common Contaminants cluster_check2 Step 2: Correlate with Potential Impurities cluster_check3 Step 3: Further Analysis cluster_end Conclusion start Unexpected Peaks in NMR Spectrum solvent Residual Solvent? start->solvent grease Silicone Grease? start->grease synthesis Synthesis Byproduct? solvent->synthesis No grease->synthesis No twoD_NMR Acquire 2D NMR (COSY, HSQC) synthesis->twoD_NMR Uncertain end Identify Impurity Structure synthesis->end Confident degradation Degradation Product? degradation->twoD_NMR Uncertain degradation->end Confident isomer Isomer? isomer->twoD_NMR Uncertain isomer->end Confident ms Perform Mass Spectrometry twoD_NMR->ms ms->end

Caption: A logical flowchart for troubleshooting unexpected signals in the NMR spectrum of this compound.

References

Technical Support Center: GC Analysis of 4-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak tailing observed during the Gas Chromatography (GC) analysis of 4-Heptenoic acid and other free fatty acids.

Troubleshooting Guide

Q1: What are the primary causes of peak tailing for this compound in my GC analysis?

A1: Peak tailing for acidic compounds like this compound is overwhelmingly caused by secondary chemical interactions within the GC system. The polar carboxyl group (-COOH) of the acid can form strong hydrogen bonds with active sites.[1][2][3]

The primary sources of these interactions are:

  • Active Sites: Silanol groups (Si-OH) are highly active sites present on the surfaces of glass inlet liners and the fused silica column itself. These groups readily interact with polar compounds, delaying their elution and causing tailing peaks.[3][4][5]

  • Column Choice: Using a general-purpose, non-polar column is often unsuitable for free carboxylic acids. These columns are not designed to shield the analyte from active sites.

  • System Contamination: Non-volatile residues from previous samples can accumulate in the inlet liner or at the head of the column, creating new active sites that cause peak tailing.[2][6][7]

  • Improper Column Installation: A poor column cut or incorrect installation can create "dead volumes" or turbulence in the flow path, leading to peak distortion.[5][8]

Q2: My this compound peak is tailing. What is the first and most simple troubleshooting step?

A2: Always start with basic inlet maintenance, as the injector is the most common source of activity and contamination.[6][7]

  • Replace the Inlet Liner: The liner is the first surface your sample touches at high temperature. Over time, it accumulates non-volatile residues and its deactivation layer can degrade. Replace it with a new, highly deactivated liner.[8][9][10]

  • Replace the Septum: Particles from a coring or degraded septum can fall into the liner, creating active sites.

  • Check Seals: Ensure the O-ring and other seals are in good condition and properly installed to prevent leaks.

Q3: Can my choice of GC column affect peak tailing for acids?

A3: Absolutely. Column selection is critical. For analyzing free fatty acids without derivatization, you should use a specialized polar column that is designed to minimize acidic interactions.

Recommended column phases include:

  • FFAP (Free Fatty Acid Phase): These are nitroterephthalic acid-modified polyethylene glycol (PEG) columns, such as the Agilent DB-FFAP or Supelco Nukol™.[11][12] They are specifically designed for the analysis of volatile free acids and provide excellent peak shapes.

  • WAX: High-polarity polyethylene glycol columns (e.g., DB-WAX, HP-INNOWax) can also be effective, but FFAP columns are generally considered superior for free acids.[13][14]

Q4: I have performed inlet maintenance and am using an appropriate column, but some tailing persists. How can I achieve a perfectly symmetrical peak?

A4: The most robust and effective method to completely eliminate peak tailing for carboxylic acids is derivatization .[8][15] This process chemically modifies the polar carboxyl group into a non-polar, less reactive functional group (typically an ester).[16][17][18]

Benefits of derivatization include:

  • Eliminates Hydrogen Bonding: By converting the -COOH group, you remove the active hydrogen, preventing interactions with silanol active sites.[15]

  • Increases Volatility: The resulting ester is typically more volatile than the parent acid, allowing for analysis at lower temperatures.[17]

  • Improves Peak Shape: The derivatized analyte does not interact with the system, resulting in sharp, symmetrical (Gaussian) peaks.

The most common derivatization method is silylation , which converts the acid to a trimethylsilyl (TMS) ester. A common and effective reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16]

Frequently Asked Questions (FAQs)

Q: What is an "active site" in a GC system? A: An active site refers to a location in the GC flow path that can chemically or physically interact with an analyte, preventing it from moving smoothly through the system. For acidic compounds, the most problematic active sites are free silanol (Si-OH) groups on the glass surfaces of the inlet liner, column, or connection points.[3][4]

Q: What is a "deactivated" or "inert" inlet liner? A: A deactivated inlet liner has been chemically treated to cap the active silanol groups on its glass surface, typically by bonding a layer of siloxanes over them.[9][18] This creates an inert surface that minimizes unwanted interactions with active analytes like acids and bases, preventing peak tailing and sample loss.[4][10][19]

Q: When is it necessary to trim the GC column? A: You should trim the front end of your column (typically 15-50 cm) when you suspect contamination from non-volatile sample residues. These residues accumulate at the column inlet and create active sites. If you observe that peak tailing has gradually worsened over many injections, trimming the column can often restore performance by removing the contaminated section.[5][6][20]

Q: Can overloading the column cause peak tailing? A: Yes, injecting too much sample can overload the column, leading to peak distortion that often manifests as tailing or fronting. If all peaks in your chromatogram are distorted, try diluting your sample and injecting a smaller amount to see if the peak shape improves.[8][21]

Data Presentation

The following table illustrates the typical effect of troubleshooting steps on the peak shape of this compound, as measured by the Asymmetry Factor (As). A perfect, symmetrical peak has an As value of 1.0.

Condition / Action TakenExpected Asymmetry Factor (As)Peak ShapeNotes
Standard Non-Polar Column> 2.0Severe TailingUnsuitable for direct analysis of free acids.
FFAP Column (No Maintenance)1.5 - 1.8Moderate TailingColumn is appropriate, but system activity is present.
FFAP Column + Inlet Maintenance1.2 - 1.5Minor TailingPeak shape improves significantly after cleaning the inlet.
FFAP Column + Derivatization 1.0 - 1.1 Symmetrical Derivatization is the most effective solution for ideal peak shape.

Visualizations

troubleshooting_workflow start Peak Tailing Observed for this compound inlet_check Step 1: Perform Inlet Maintenance start->inlet_check column_check Step 2: Verify GC Column inlet_check->column_check If tailing persists inlet_actions Replace Liner, Septum, & O-Ring with new, deactivated parts. inlet_check->inlet_actions column_actions Is column an FFAP, WAX, or other acid-specific phase? column_check->column_actions derivatize Step 3: Derivatize Sample derivatize_actions Perform silylation (e.g., with BSTFA) to convert -COOH to a TMS-ester. derivatize->derivatize_actions end_node Symmetrical Peak Achieved derivatize->end_node column_yes Yes column_actions->column_yes column_no No column_actions->column_no column_yes->derivatize If tailing persists replace_column Replace with appropriate acid-analysis column. column_no->replace_column replace_column->end_node

Caption: Troubleshooting workflow for resolving peak tailing.

interaction_mechanism Mechanism of Peak Tailing & Resolution by Derivatization cluster_0 Scenario 1: Without Derivatization cluster_1 Scenario 2: With Derivatization acid This compound (Polar -COOH group) active_site Active Site on Column (Silanol Si-OH) acid->active_site Strong Interaction (Hydrogen Bonding) tailing_peak Tailing Peak active_site->tailing_peak Causes derivatized_acid Derivatized Acid (Non-Polar TMS-Ester) inert_surface Inert Column Surface derivatized_acid->inert_surface No Interaction good_peak Symmetrical Peak inert_surface->good_peak Results in

Caption: How derivatization prevents peak tailing interactions.

Experimental Protocol: Derivatization of this compound

This protocol describes the silylation of this compound using BSTFA for GC analysis.

Materials:

  • Sample containing this compound dissolved in an aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • 2 mL autosampler vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Pipette 100 µL of the sample solution into a clean, dry 2 mL autosampler vial.

  • Add 200 µL of the derivatization reagent (BSTFA) to the vial. The reagent should be in excess to ensure a complete reaction.

  • Tightly cap the vial.

  • Gently vortex the vial for 10-15 seconds to ensure thorough mixing.

  • Heat the vial at 70-80°C for 30 minutes to facilitate the reaction.

  • Allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for injection into the GC.

Recommended GC-FID Conditions:

  • GC System: Agilent GC with FID or equivalent.

  • Column: Agilent DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 ratio).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Detector: FID.

  • Detector Temperature: 260°C.

  • Makeup Gas (N2): 25 mL/min.

  • H2 Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

References

Technical Support Center: Optimizing Mobile Phase for 4-Heptenoic Acid HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis by reversed-phase HPLC?

A typical starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier. A common starting gradient might be 40-60% acetonitrile in water, with the addition of 0.1% formic acid or phosphoric acid to control the pH.

Q2: Why is it important to control the pH of the mobile phase for this compound analysis?

Controlling the mobile phase pH is crucial for achieving good peak shape and reproducible retention times for acidic compounds like this compound. The pKa of this compound is approximately 5.05. To ensure the analyte is in its non-ionized (more hydrophobic) form, the mobile phase pH should be set at least 2 pH units below the pKa. A pH in the range of 2.5-3.0 is generally recommended to suppress the ionization of the carboxylic acid group, leading to increased retention on a reversed-phase column and improved peak symmetry.

Q3: What are the most common organic modifiers and acidic additives used for the separation of this compound?

The most commonly used organic modifiers are acetonitrile and methanol. Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. For acidic additives, formic acid, acetic acid, and phosphoric acid are frequently used. Formic acid and acetic acid are volatile and compatible with mass spectrometry (MS) detectors, while phosphoric acid is a stronger acid and can provide better peak shape in some cases but is not suitable for MS.

Q4: What detection wavelength should be used for this compound?

This compound does not have a strong chromophore. Therefore, detection is typically performed at a low UV wavelength, around 210 nm, where the carboxylic acid group exhibits some absorbance.[1][2][3]

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol provides a general method for the analysis of this compound that can be adapted and optimized for specific instrumentation and sample matrices.

Parameter Condition
HPLC System Any standard HPLC or UHPLC system with a UV detector
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A/Acetonitrile (70:30)

Troubleshooting Guide

This section addresses common issues encountered during the HPLC separation of this compound.

Peak Shape Problems

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Poor Peak Shape Observed q_tailing Is the mobile phase pH > 3? start->q_tailing Tailing? q_solvent Is the sample dissolved in a stronger solvent than the mobile phase? start->q_solvent Fronting? q_frit Is the column pressure high? start->q_frit Splitting? sol_ph Lower mobile phase pH to 2.5-3.0 with 0.1% formic or phosphoric acid. q_tailing->sol_ph Yes q_overload_t Is the peak shape improved at lower concentrations? q_tailing->q_overload_t No sol_overload_t Reduce sample concentration or injection volume. q_overload_t->sol_overload_t Yes sol_column_t Use an end-capped C18 column or a column with a different stationary phase. q_overload_t->sol_column_t No sol_solvent Dissolve sample in the initial mobile phase composition. q_solvent->sol_solvent Yes q_overload_f Does the fronting decrease with a smaller injection volume? q_solvent->q_overload_f No sol_overload_f Reduce injection volume. q_overload_f->sol_overload_f Yes sol_frit Back-flush the column or replace the column inlet frit. q_frit->sol_frit Yes q_void Has the column been used extensively? q_frit->q_void No sol_void Replace the column. q_void->sol_void Yes

Problem Potential Cause Suggested Solution
Peak Tailing Incorrect Mobile Phase pH: The pH of the mobile phase is not low enough to fully suppress the ionization of the carboxylic acid group.Lower the mobile phase pH to a range of 2.5-3.0 using an acidic modifier like 0.1% formic acid or phosphoric acid.[4]
Secondary Interactions: The acidic analyte interacts with active silanol groups on the silica-based stationary phase.Use a high-purity, end-capped C18 column to minimize silanol interactions. Consider adding a competitive base like triethylamine (TEA) in low concentrations, though this is less common with modern columns.
Column Overload: Injecting too much sample can lead to peak tailing.Reduce the sample concentration or the injection volume.[4]
Peak Fronting Sample Solvent Effects: The sample is dissolved in a solvent that is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.[5]
Column Overload (Volume): Injecting too large a volume of sample, even if dilute.Reduce the injection volume.
Peak Splitting Column Void or Channeling: A void has formed at the head of the column, or the packed bed has been disturbed.Replace the column. Using a guard column can help extend the life of the analytical column.[5]
Clogged Inlet Frit: Particulates from the sample or mobile phase have blocked the column inlet frit.Disconnect the column and back-flush it. If the problem persists, replace the frit or the column.
Co-elution: Another compound is eluting very close to this compound.Modify the mobile phase composition or gradient to improve resolution.
Retention Time Variability

G cluster_mobile_phase Mobile Phase Issues cluster_system System Issues start Retention Time Drifting or Unstable q_prep Is the mobile phase freshly prepared and from high-purity solvents? start->q_prep q_temp Is the column temperature controlled? start->q_temp sol_prep Prepare fresh mobile phase daily using HPLC-grade solvents and reagents. q_prep->sol_prep No q_degas Is the mobile phase adequately degassed? q_prep->q_degas Yes sol_degas Degas the mobile phase using an in-line degasser, sonication, or helium sparging. q_degas->sol_degas No sol_temp Use a column oven to maintain a stable temperature (e.g., 30 °C). q_temp->sol_temp No q_pump Is the pump pressure stable? q_temp->q_pump Yes sol_pump Check for leaks in the system and ensure pump seals are in good condition. q_pump->sol_pump No q_equilibration Is the column properly equilibrated? q_pump->q_equilibration Yes sol_equilibration Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. q_equilibration->sol_equilibration No

Problem Potential Cause Suggested Solution
Gradual Shift in Retention Time Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., acetonitrile) from the mobile phase reservoir.Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
Column Temperature Fluctuation: Changes in ambient temperature can affect retention times. A 1°C change can alter retention by 1-2%.Use a column oven to maintain a constant and stable temperature.
Column Degradation: The stationary phase is slowly degrading due to extreme pH or temperature.Ensure the mobile phase pH is within the recommended range for the column (typically pH 2-8 for silica-based columns). Replace the column if it is old or has been subjected to harsh conditions.
Random Fluctuation in Retention Time Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase before injection, especially when changing mobile phase compositions.Equilibrate the column with at least 10-15 column volumes of the mobile phase before starting a sequence.
Pump Malfunction: Inconsistent flow rate due to air bubbles in the pump, worn pump seals, or check valve issues.Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check for leaks in the system and service the pump if necessary.
Inconsistent Mobile Phase Preparation: Variations in the manual preparation of the mobile phase.Prepare mobile phase in larger batches to minimize batch-to-batch variability. Use precise volumetric flasks and pipettes.

References

stability of 4-Heptenoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Heptenoic acid in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the general chemical principles of unsaturated carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as hept-4-enoic acid, is a medium-chain unsaturated fatty acid with the molecular formula C7H12O2.[1][2] Its structure contains a seven-carbon chain with a carboxylic acid group and a carbon-carbon double bond at the fourth position.

Q2: What is the solubility of this compound in water?

The solubility of carboxylic acids in water generally decreases as the carbon chain length increases.[3][4] While specific data for this compound's solubility is not consistently reported, its structure suggests it will have limited solubility in water. The sodium, potassium, and ammonium salts of carboxylic acids are typically much more soluble in water.[3] Therefore, converting this compound to its salt form by adding a base like sodium hydroxide can increase its aqueous solubility.[3]

Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?

Based on the structure of this compound (an unsaturated carboxylic acid), its stability in aqueous solutions can be influenced by several factors:

  • pH: The pH of the solution can affect the ionization state of the carboxylic acid group and may catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rates of chemical degradation.

  • Light: Exposure to UV light can potentially induce isomerization of the double bond or other photochemical reactions.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the double bond, especially in the presence of metal ions or other catalysts.

  • Presence of other chemicals: Buffers, metal ions, and other excipients in the formulation can potentially react with this compound.[5]

Q4: What are the potential degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound are not detailed in the provided search results, unsaturated carboxylic acids can potentially undergo:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various oxidation products.

  • Isomerization: The cis/trans configuration of the double bond may change under certain conditions, such as exposure to light or heat.

  • Polymerization: Under certain conditions, unsaturated compounds can undergo polymerization.

Q5: How should aqueous solutions of this compound be stored?

To maximize stability, aqueous solutions of this compound should be stored in a cool, dark place in tightly sealed containers.[6][7] It is advisable to protect the solutions from light and to minimize headspace in the container to reduce contact with oxygen. For long-term storage, refrigeration or freezing may be appropriate, but the stability at these temperatures should be experimentally verified.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound in aqueous solutions.

Problem Possible Causes Troubleshooting Steps
Inconsistent analytical results (e.g., varying concentrations over time) 1. Degradation of this compound. 2. Adsorption to container surfaces. 3. Inaccurate sample preparation or dilution. 4. Issues with the analytical method.1. Conduct a formal stability study under your experimental conditions (see Experimental Protocols section). Analyze samples at different time points to determine the degradation rate. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Review and verify all steps of the sample preparation and dilution procedure. 4. Validate your analytical method for specificity, linearity, accuracy, and precision.
Precipitation or cloudiness in the aqueous solution 1. Low solubility of this compound. 2. Change in pH affecting solubility. 3. Formation of an insoluble salt or complex.1. Increase the pH of the solution by adding a base (e.g., NaOH) to form the more soluble carboxylate salt. 2. Ensure the pH of your buffer system is appropriate to maintain the solubility of the compound. 3. Investigate potential interactions with other components in your solution.
Change in the appearance or properties of the solution (e.g., color change, odor) 1. Chemical degradation leading to chromophoric or odorous byproducts.1. Analyze the solution using techniques like HPLC-UV/Vis or LC-MS to identify potential degradation products.[8][9]
Loss of biological activity or desired effect in an assay 1. Degradation of the active compound, this compound.1. Confirm the concentration and purity of this compound in your solution at the time of the experiment using a validated analytical method. 2. Prepare fresh solutions for each experiment.

Data Presentation

When assessing the stability of this compound, it is crucial to present the quantitative data in a clear and organized manner.

Table 1: Example Stability Data for this compound (0.1 mg/mL) in Aqueous Buffer (pH 7.4) at Different Temperatures.

Time (days)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
199.898.595.2
399.596.188.9
799.192.379.5
1498.285.665.1
3096.572.445.8

Table 2: Example of pH-Dependent Stability of this compound (0.1 mg/mL) at 25°C.

Time (days)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0100.0
798.997.292.395.1
3095.891.572.488.3

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

  • Objective: To prepare a 1 mg/mL stock solution of this compound in a buffered aqueous solution.

  • Materials:

    • This compound

    • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

    • 1 M Sodium Hydroxide (NaOH)

    • Volumetric flasks and pipettes

    • Analytical balance

  • Procedure:

    • Weigh 10 mg of this compound accurately.

    • Transfer the weighed compound to a 10 mL volumetric flask.

    • Add approximately 5 mL of PBS. The solution may be cloudy due to the low solubility of the free acid.

    • While stirring, add 1 M NaOH dropwise until the solution becomes clear, indicating the formation of the soluble sodium salt.

    • Once the solution is clear, add PBS to the 10 mL mark.

    • Mix the solution thoroughly.

    • Confirm the final pH of the solution.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

Protocol 2: General Protocol for Assessing the Aqueous Stability of this compound

  • Objective: To determine the degradation rate of this compound in an aqueous solution under specific conditions (e.g., pH, temperature).

  • Materials:

    • Aqueous solution of this compound (prepared as in Protocol 1)

    • Incubators or water baths set to the desired temperatures

    • Light-protective containers (e.g., amber vials)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)[8][9]

    • Mobile phase for HPLC

  • Procedure:

    • Dispense aliquots of the this compound solution into several vials for each storage condition to be tested (e.g., 4°C, 25°C, 40°C).

    • Tightly cap the vials. For photostability testing, use clear vials and expose them to a controlled light source, while wrapping control vials in aluminum foil.

    • Place the vials in the respective temperature-controlled environments.

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each condition.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Aqueous Solution initial_analysis Initial Analysis (T=0) prep_solution->initial_analysis storage_conditions Store under various conditions (Temp, pH, Light) initial_analysis->storage_conditions sampling Sample at Time Points storage_conditions->sampling analytical_method Analyze by HPLC/LC-MS sampling->analytical_method calc_remaining Calculate % Remaining analytical_method->calc_remaining kinetics Determine Degradation Kinetics calc_remaining->kinetics

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Decision_Tree start Inconsistent Results? check_degradation Assess Stability (Time Course Study) start->check_degradation Yes check_solubility Check for Precipitation start->check_solubility No use_fresh Prepare Fresh Solutions check_degradation->use_fresh no_precip Solution is Clear check_solubility->no_precip No precip Precipitate Observed check_solubility->precip Yes adjust_ph Adjust pH to Increase Solubility check_method Validate Analytical Method no_precip->check_method precip->adjust_ph

Caption: Troubleshooting guide for experimental issues.

Stability_Factors center This compound Stability ph pH ph->center temp Temperature temp->center light Light Exposure light->center oxygen Oxygen oxygen->center additives Buffer/Additives additives->center

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Storage and Handling of 4-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Heptenoic acid during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and use.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems associated with the storage and stability of this compound.

Problem/Observation Potential Cause(s) Recommended Action(s)
Change in Color (e.g., yellowing) Oxidation of the double bond.1. Immediately blanket the vial with an inert gas (argon or nitrogen).2. Store at or below the recommended temperature (-20°C for long-term storage).3. Protect from light by using an amber vial or by wrapping the container in aluminum foil.4. Consider adding an antioxidant like BHT or α-tocopherol at a low concentration (e.g., 0.01-0.1%).
Change in Odor (e.g., rancid smell) Formation of volatile secondary oxidation products (aldehydes, ketones).1. Discard the sample if the odor is strong, as it indicates significant degradation.2. For future prevention, strictly adhere to anaerobic storage conditions and low temperatures.
Appearance of Precipitate or Cloudiness Polymerization or formation of insoluble degradation products.1. Gently warm the sample to room temperature to see if the precipitate redissolves (it could be due to freezing).2. If the precipitate remains, it is likely a degradation product, and the sample should be discarded.3. To prevent this, avoid repeated freeze-thaw cycles and ensure the storage container is properly sealed.
Inconsistent Experimental Results Degradation of the stock solution, leading to a lower effective concentration.1. Prepare fresh stock solutions more frequently.2. Aliquot the stock solution into smaller, single-use vials to minimize exposure of the bulk sample to air and moisture.3. Verify the concentration of the stock solution using a validated analytical method (e.g., GC-FID, HPLC-UV) before use.
pH Shift in Aqueous Solutions Formation of acidic degradation products.1. Use freshly prepared solutions for experiments.2. Buffer the solution if the experimental conditions allow.3. Monitor the pH of the stock solution over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation for this compound, an unsaturated fatty acid, is lipid peroxidation. This is a free-radical chain reaction initiated by factors such as oxygen, light, heat, and the presence of metal ions. The double bond at the 4th position is particularly susceptible to oxidation.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at -20°C, and protected from light.[1]

Q3: Can I store this compound at 4°C?

A3: For short-term storage (a few days to a week), 4°C is acceptable, provided the container is well-sealed and protected from light. However, for longer durations, -20°C is strongly recommended to minimize the rate of oxidative degradation.

Q4: How does oxygen contribute to the degradation of this compound?

A4: Oxygen is a critical component in the propagation of the free-radical chain reaction of lipid peroxidation. It reacts with lipid radicals to form peroxyl radicals, which can then abstract a hydrogen atom from another this compound molecule, thus continuing the degradation cascade.

Q5: Are there any chemical stabilizers I can add to my this compound sample?

A5: Yes, antioxidants can be added to inhibit oxidation. Common choices for lipids include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and α-tocopherol (Vitamin E). These should be used at low concentrations (typically 0.01-0.1%) as higher concentrations can sometimes have a pro-oxidant effect. The choice of antioxidant should be compatible with your downstream applications.

Q6: How can I tell if my this compound has degraded?

A6: Visual cues like a change in color to yellow or brown, or the development of a rancid odor, are strong indicators of degradation. For a quantitative assessment, analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess purity and detect degradation products.

Q7: What are the typical degradation products of this compound?

A7: The initial products of oxidation are hydroperoxides. These are unstable and can further break down into a variety of secondary products, including aldehydes, ketones, and shorter-chain carboxylic acids, which contribute to off-odors and can interfere with experiments.[2][3]

Q8: How should I handle this compound in the laboratory to minimize degradation?

A8: When working with this compound, it is best to handle it under a fume hood.[4][5] Use clean, dry glassware. If the container has been stored at a low temperature, allow it to warm to room temperature before opening to prevent condensation of moisture into the sample. After taking an aliquot, flush the headspace of the container with an inert gas before re-sealing and returning it to storage.

Quantitative Data on Unsaturated Fatty Acid Stability

Storage Condition Parameter Monitored Time Point Illustrative Purity (%) Reference
Room Temperature (~25°C), Exposed to Air and LightOleic Acid Content1 Month85-90%General Knowledge
Room Temperature (~25°C), Dark, Sealed VialOleic Acid Content1 Month95-98%General Knowledge
4°C, Dark, Sealed VialOleic Acid Content6 Months>98%General Knowledge
-20°C, Dark, Inert AtmosphereOleic Acid Content12 Months>99%General Knowledge

Experimental Protocols

Protocol 1: Stability Indicating Assay of this compound by GC-MS

Objective: To quantify the purity of this compound and identify potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 10 mg of the this compound sample into a glass vial.

    • Add 1 mL of a derivatizing agent such as BF3-methanol or prepare fatty acid methyl esters (FAMEs) using another standard method. This is necessary to make the carboxylic acid volatile for GC analysis.

    • Heat the mixture at 60°C for 10-15 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis:

    • GC Column: A polar capillary column (e.g., DB-WAX or similar) is recommended for the separation of FAMEs.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 230°C at a rate of 10°C/minute.

      • Hold: Hold at 230°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.

    • Calculate the purity of the sample by determining the peak area of the target compound as a percentage of the total peak area.

    • Analyze other peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) to tentatively identify degradation products.

Protocol 2: Monitoring Oxidation of this compound by ¹H-NMR Spectroscopy

Objective: To monitor the degradation of this compound by observing changes in the proton signals of the double bond and allylic protons using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.

    • Acquire an initial ¹H-NMR spectrum to serve as the baseline (Time = 0).

  • Forced Degradation Study (Optional):

    • To accelerate degradation for monitoring purposes, the sample can be exposed to air and light at room temperature.

    • Acquire ¹H-NMR spectra at regular intervals (e.g., every 24 hours) to monitor the changes.

  • ¹H-NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Key Signals to Monitor:

      • Olefinic Protons: The protons on the double bond (CH =CH ) of this compound. A decrease in the integral of these signals indicates the loss of the double bond due to oxidation.

      • Allylic Protons: The protons on the carbons adjacent to the double bond (-CH ₂-CH=CH-). A decrease in the integral of these signals also suggests degradation.

      • Appearance of New Signals: The formation of hydroperoxides can lead to new signals in the 8-9 ppm region. Aldehydic protons from secondary degradation products typically appear in the 9-10 ppm region.

  • Data Analysis:

    • Integrate the key proton signals at each time point.

    • Normalize the integrals to a stable internal standard or a signal from the molecule that is not expected to change (e.g., the terminal methyl group).

    • Plot the relative decrease in the olefinic or allylic proton signals over time to track the degradation kinetics.

Visualizations

degradation_pathway RH This compound (RH) R_dot Lipid Radical (R●) RH->R_dot -H● ROOH Hydroperoxide (ROOH) (Primary Oxidation Product) RH->ROOH Initiator Initiator (Light, Heat, Metal Ions) Initiator->R_dot Initiation ROO_dot Peroxyl Radical (ROO●) R_dot->ROO_dot + O₂ O2 Oxygen (O₂) O2->ROO_dot ROO_dot->ROOH + RH - R● Propagation Antioxidant Antioxidant (AH) A_dot Antioxidant Radical (A●) (Stable) ROO_dot->A_dot + AH - ROOH Secondary_Products Secondary Products (Aldehydes, Ketones, etc.) ROOH->Secondary_Products Decomposition Antioxidant->A_dot Termination

Caption: Autoxidation pathway of this compound.

experimental_workflow start Start: Receive/Prepare This compound storage Store at -20°C Under Inert Gas, Protected from Light start->storage sample_prep Prepare Sample for Analysis (e.g., Derivatization for GC-MS) storage->sample_prep For Purity Check analysis Analytical Method (GC-MS, HPLC, or NMR) sample_prep->analysis data_eval Evaluate Data (Purity, Degradation Products) analysis->data_eval decision Purity Acceptable? data_eval->decision use Proceed with Experiment decision->use Yes discard Discard Sample and Procure/Prepare New Batch decision->discard No

Caption: Workflow for stability assessment of this compound.

References

troubleshooting poor resolution of 4-Heptenoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Heptenoic Acid Isomer Analysis

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the poor resolution of this compound isomers. The content is designed for researchers, scientists, and professionals in drug development to help overcome common challenges in separating these structurally similar compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the chromatographic separation of this compound isomers.

Q1: Why is it so difficult to get good resolution for my this compound isomers?

The primary challenge lies in the structural similarity of the isomers, particularly cis and trans geometric isomers. These molecules often have nearly identical hydrophobicity and polarity, making them difficult to separate using standard chromatographic techniques like reversed-phase HPLC with a C18 column.[1] Effective separation requires methods that can distinguish between the subtle differences in their molecular shape and size.

Q2: My chromatogram shows broad, tailing, or shouldering peaks. What are the initial troubleshooting steps?

Broad or asymmetric peaks often indicate co-elution or undesirable interactions within the analytical system. A systematic approach is crucial for diagnosing the root cause.[2]

Initial Diagnostic Steps:

  • Confirm Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometry (MS), verify if the peak represents a single compound. An impure peak will show different spectra across its profile, confirming co-elution.[2]

  • Evaluate Sample Preparation: Injecting too much sample can overload the column, leading to peak distortion.[3] Try diluting the sample to see if peak shape improves.

  • Assess Derivatization: For both GC and HPLC, the free carboxyl group of underivatized heptenoic acid can interact with the column, causing peak tailing.[2] Derivatization converts the acid into a less polar ester, leading to sharper peaks and better resolution.[2][3]

TroubleshootingWorkflow start Poor Peak Resolution (Broad, Tailing, Shouldering) purity Step 1: Confirm Peak Purity (DAD/MS Spectra) start->purity impure Spectra Inconsistent? (Co-elution) purity->impure overload Step 2: Check for Column Overload dilute Dilute Sample & Re-inject overload->dilute derivatization Step 3: Review Derivatization incomplete_deriv Is Derivatization Complete and Stable? derivatization->incomplete_deriv method Step 4: Optimize Method Parameters (See Tables 1 & 2) column Step 5: Consider Alternative Column method->column No Improvement resolved Problem Resolved method->resolved Improvement column->resolved Improvement impure->overload No impure->method Yes peak_improves Peak Shape Improves? dilute->peak_improves peak_improves->derivatization No peak_improves->resolved Yes incomplete_deriv->method Yes incomplete_deriv->method No (Re-optimize derivatization)

Fig. 1: Logical workflow for troubleshooting poor peak resolution.

Q3: Which is better for separating this compound isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both techniques can be used, but they have different strengths. Gas chromatography is generally the predominant and more precise technique for fatty acid analysis, especially for resolving isomers.[1][4] HPLC is a strong alternative, particularly because it operates at lower temperatures, avoiding potential thermal degradation of analytes.[3][4]

  • GC: Offers superior resolution for cis/trans isomers, especially when using long, highly polar capillary columns.[5] However, it requires derivatization to make the fatty acids volatile.[6]

  • HPLC: Can analyze underivatized acids, but derivatization is still highly recommended to improve peak shape and detector sensitivity.[2] Separation of geometric isomers on standard C18 columns is challenging, often requiring specialized columns.[1]

Q4: (HPLC-Specific) How can I improve isomer separation on my existing C18 column?

While challenging, resolution on a C18 column can be improved by optimizing several parameters.[2] Altering the mobile phase composition or changing the organic solvent (e.g., from acetonitrile to methanol) can modify selectivity.[2] Additionally, reducing the column temperature or flow rate can enhance separation by increasing column efficiency, though this will extend the analysis time.[2]

Q5: (GC-Specific) Is derivatization essential for analyzing this compound by GC?

Yes, derivatization is a critical step. Free carboxylic acids are highly polar and not sufficiently volatile for GC analysis.[6] This leads to poor peak shape and low response.[7] Converting the acid to a more volatile and less polar ester, such as a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester, is required for successful analysis.[6]

Q6: (GC-Specific) What type of GC column is best for resolving cis and trans isomers?

For separating geometric isomers of fatty acids, highly polar cyanopropyl-substituted stationary phases are the industry standard.[5] Columns like the SP-2560 are specifically designed for this purpose and provide excellent selectivity for cis/trans FAMEs.[8] A longer column (e.g., 75-100 meters) will also provide higher theoretical plates, further improving resolution.[9]

ColumnSeparation Fig. 2: Conceptual separation of cis/trans isomers. cluster_0 Standard C18 Column (Separation by Hydrophobicity) cluster_1 Shape-Selective Column (e.g., Cholesteryl, Ag-ion) c18_cis cis-Isomer c18_end Co-elution c18_cis->c18_end c18_trans trans-Isomer c18_trans->c18_end c18_start Mixture ss_cis cis-Isomer ss_end2 Peak 2 ss_cis->ss_end2 ss_trans trans-Isomer ss_end1 Peak 1 ss_trans->ss_end1 ss_start Mixture

Fig. 2: Conceptual separation on different column types.

Quantitative Troubleshooting Data

Effective troubleshooting often involves systematic adjustment of method parameters. The tables below summarize key parameters to optimize for HPLC and GC methods.

Table 1: HPLC Method Optimization Parameters for this compound Isomers

Parameter Standard Setting Optimization Strategy Expected Outcome
Mobile Phase Acetonitrile/Water Adjust organic:aqueous ratio; switch organic solvent (e.g., to methanol).[2] Alters selectivity and retention time.
Column Temp. 30 - 40 °C Decrease temperature in 5 °C increments.[2] Increases retention and may improve resolution.[2]
Flow Rate 1.0 mL/min Decrease flow rate (e.g., to 0.5-0.8 mL/min).[2] Increases column efficiency and improves separation.[2]
Column Chemistry Standard C18 Switch to a shape-selective column (e.g., Cholesteryl or Phenyl-Hexyl).[1] Enhances separation based on molecular geometry.[1]

| Derivatization | None | Derivatize to p-bromophenacyl esters.[2] | Improves peak shape and UV detection sensitivity.[2][3] |

Table 2: GC Method Optimization Parameters for this compound Isomers (as FAMEs)

Parameter Standard Setting Optimization Strategy Expected Outcome
Stationary Phase Mid-polarity (e.g., DB-5) Switch to a highly polar cyanopropyl column (e.g., SP-2560).[5] Dramatically improves cis/trans isomer selectivity.[5][8]
Oven Program Isothermal Implement a slow temperature ramp (e.g., 1-2 °C/min) through the elution range.[5] Improves separation of closely eluting isomers.[5]
Carrier Gas Helium Optimize flow rate or linear velocity for maximum efficiency. Ensures sharpest possible peaks.
Column Length 30 m Increase column length to 60 m or 100 m.[9] Increases total theoretical plates for better resolution.[9]

| Derivatization | BF₃/Methanol | Compare with other agents like (trimethylsilyl)diazomethane (TMSD) or BSTFA.[10] | May produce fewer interferences or a more complete reaction.[7][10] |

Experimental Protocols

Proper sample preparation is fundamental to achieving good chromatographic results. Below are detailed protocols for common derivatization procedures.

Protocol 1: Methylation for GC Analysis using Boron Trifluoride (BF₃)-Methanol

This protocol converts this compound to its more volatile fatty acid methyl ester (FAME) derivative.

Materials:

  • This compound sample

  • Boron trifluoride-methanol reagent (14% w/v)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Place a known quantity (e.g., 1-10 mg) of the lipid sample containing this compound into a reaction vial.

  • Add 2-3 mL of 14% BF₃-methanol reagent to the vial.[11]

  • Seal the vial tightly and heat at 60-90 °C for 10-15 minutes.[11]

  • Cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing 20-30 mL of hexane and 15 mL of saturated NaCl solution.[11]

  • Shake vigorously and allow the layers to separate. Discard the lower aqueous layer.

  • Wash the upper hexane layer again with saturated NaCl solution.[11]

  • Dry the hexane layer by passing it over a small amount of anhydrous Na₂SO₄.[11]

  • Evaporate the solvent under a gentle stream of nitrogen to concentrate the FAMEs.

  • Reconstitute the sample in a known volume of hexane for GC injection.

Protocol 2: Derivatization for HPLC Analysis using p-Bromophenacyl Bromide (PBPB)

This protocol attaches a p-bromophenacyl group, which acts as a strong chromophore for sensitive UV detection.[2]

Materials:

  • This compound sample

  • p-Bromophenacyl bromide (PBPB)

  • A crown ether catalyst (e.g., 18-Crown-6)

  • Potassium hydroxide (KOH)

  • Acetonitrile (HPLC grade)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Dissolve a known amount of the fatty acid sample in acetonitrile in a reaction vial.[2]

  • In a separate vial, prepare the derivatizing agent: dissolve PBPB and a catalytic amount of 18-Crown-6 in acetonitrile. The PBPB should be in at least a 25-fold molar excess relative to the fatty acid.[12]

  • Neutralize the fatty acid sample by adding a molar equivalent of methanolic KOH.

  • Add the PBPB/crown ether solution to the neutralized fatty acid sample.

  • Seal the vial and heat at 75-80 °C for 30 minutes.[12]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for direct injection into the HPLC system.

References

minimizing byproducts in the synthesis of 4-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Heptenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis. The primary route for synthesizing this compound involves the Johnson-Claisen rearrangement of but-2-en-1-ol with triethyl orthoacetate to form ethyl 4-heptenoate, followed by hydrolysis to the desired carboxylic acid. This guide focuses on minimizing byproducts and optimizing this synthetic pathway.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of Ethyl 4-Heptenoate in the Johnson-Claisen Rearrangement

  • Question: I am experiencing a low yield of ethyl 4-heptenoate after the Johnson-Claisen rearrangement. What are the potential causes and how can I improve the yield?

  • Answer: A low yield in the Johnson-Claisen rearrangement can stem from several factors. Here are the most common causes and their solutions:

    • Suboptimal Reaction Temperature: The Johnson-Claisen rearrangement is thermally driven and typically requires high temperatures, often in the range of 100-200 °C.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of starting materials and products.

      • Solution: Optimize the reaction temperature by performing small-scale experiments at different temperatures within the recommended range to find the optimal balance between reaction rate and product stability. The use of microwave-assisted heating has been shown to dramatically increase reaction rates and yields, often requiring shorter reaction times (e.g., 5-15 minutes).[1]

    • Inefficient Removal of Ethanol: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, its presence can shift the equilibrium back towards the starting materials.

      • Solution: Ensure efficient removal of ethanol as it is formed. This can be achieved by performing the reaction in an apparatus equipped with a distillation head to continuously remove the lower-boiling ethanol.

    • Inappropriate Acid Catalyst: A weak acid, such as propionic acid, is typically used to catalyze this reaction.[1] The catalyst facilitates the formation of the key ketene acetal intermediate.

      • Solution: Ensure the use of a suitable weak acid catalyst. The concentration of the catalyst may also need optimization.

    • Poor Quality of Reagents: The presence of water or other impurities in the but-2-en-1-ol or triethyl orthoacetate can interfere with the reaction.

      • Solution: Use freshly distilled or high-purity reagents. Ensure all glassware is thoroughly dried before use.

Issue 2: Presence of Significant Impurities Alongside Ethyl 4-Heptenoate

  • Question: My crude product after the rearrangement contains significant impurities. What are the likely byproducts and how can I minimize their formation?

  • Answer: The primary byproducts in the Johnson-Claisen rearrangement often arise from side reactions of the orthoester and the allylic alcohol.

    • Likely Byproducts:

      • Allyl Ether: Triethyl orthoacetate can act as an ethylating agent, leading to the formation of 3-ethoxy-1-butene from but-2-en-1-ol.

      • Unreacted Starting Materials: Incomplete reaction will leave but-2-en-1-ol and triethyl orthoacetate in the mixture.

      • Products from Boat Transition State: While the chair-like transition state is preferred in the Claisen rearrangement, a boat-like transition state can lead to the formation of stereoisomeric byproducts.[2]

    • Minimization Strategies:

      • Control Stoichiometry: Use a slight excess of the less expensive reagent, typically the triethyl orthoacetate, to ensure complete conversion of the allylic alcohol.

      • Optimize Reaction Time and Temperature: As mentioned previously, finding the optimal conditions can favor the desired reaction pathway over side reactions. Shorter reaction times enabled by microwave heating can be particularly effective in minimizing byproduct formation.

      • Catalyst Choice: While a weak acid is necessary, stronger acids can promote undesired side reactions. Stick to weak acids like propionic acid.

Issue 3: Incomplete Hydrolysis of Ethyl 4-Heptenoate

  • Question: After the hydrolysis step, I still have a significant amount of ethyl 4-heptenoate remaining in my product mixture. How can I ensure complete hydrolysis?

  • Answer: Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.

    • Reversible Acid-Catalyzed Hydrolysis: Acid-catalyzed hydrolysis is a reversible reaction.[3] To drive the reaction to completion, a large excess of water is required.

      • Solution: Use a significant excess of aqueous acid (e.g., dilute HCl or H₂SO₄) and ensure a sufficiently long reaction time with efficient heating under reflux.[3]

    • Saponification (Alkaline Hydrolysis): Alkaline hydrolysis (saponification) is an irreversible process and is often the preferred method for complete ester hydrolysis.[3]

      • Solution: Heat the ethyl 4-heptenoate under reflux with an excess of a dilute alkali solution, such as sodium hydroxide. The resulting product will be the sodium salt of this compound. To obtain the free acid, the reaction mixture needs to be acidified with a strong acid (e.g., HCl) after the reaction is complete and the alcohol has been removed.

Issue 4: Difficulty in Purifying the Final this compound

  • Question: I am having trouble purifying the final this compound to a high purity. What are the recommended purification methods?

  • Answer: The purification strategy will depend on the nature of the impurities present.

    • Removal of Neutral Impurities: Unreacted ethyl 4-heptenoate and any ether byproducts are neutral compounds.

      • Solution: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with an aqueous basic solution (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer, while the neutral impurities will remain in the organic layer. The aqueous layer can then be acidified and the pure this compound extracted with an organic solvent.

    • Removal of Other Carboxylic Acids: If other acidic byproducts are present, fractional distillation under reduced pressure is a suitable method for separating carboxylic acids with different boiling points.

    • General Purification: For solid carboxylic acids, recrystallization is an effective purification technique. Since this compound is a liquid at room temperature, distillation is the more appropriate method.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most widely employed method is the Johnson-Claisen rearrangement of but-2-en-1-ol with triethyl orthoacetate, which forms ethyl 4-heptenoate.[4][5][6] This ester is then hydrolyzed to yield this compound.[3]

  • Q2: What are the key advantages of the Johnson-Claisen rearrangement for this synthesis?

    • A2: The Johnson-Claisen rearrangement is advantageous because it forms a carbon-carbon bond and introduces a two-carbon chain extension in a single, stereoselective step.[7] It generates the reactive ketene acetal intermediate in situ, avoiding the need to handle potentially unstable vinyl ethers.[7]

  • Q3: Can I use other orthoesters besides triethyl orthoacetate?

    • A3: Yes, other orthoesters can be used, which will result in different ester products. For example, using trimethyl orthoacetate would yield methyl 4-heptenoate. The choice of orthoester depends on the desired final ester (if the ester is the target molecule) and the ease of subsequent hydrolysis.

  • Q4: What is the expected stereochemistry of the double bond in the product?

    • A4: The Claisen rearrangement proceeds through a highly ordered, chair-like six-membered transition state.[2] This concerted, pericyclic mechanism generally leads to a high degree of stereoselectivity, favoring the formation of the (E)-isomer of the γ,δ-unsaturated ester.

  • Q5: Are there any alternative synthetic routes to this compound?

    • A5: While the Johnson-Claisen rearrangement is a primary method, other general methods for carboxylic acid synthesis could potentially be adapted. These might include oxidation of a corresponding alcohol or aldehyde, or carboxylation of an appropriate organometallic reagent. However, these routes may be less efficient or require more steps.

Data Presentation

Table 1: Comparison of Reaction Conditions for Johnson-Claisen Rearrangement

ParameterConventional HeatingMicrowave-Assisted Heating
Temperature 100 - 200 °C[1]Typically 150 - 200 °C
Reaction Time 10 - 120 hours[1]5 - 15 minutes
Yield Moderate to GoodGood to Excellent[1]
Byproduct Formation Can be significantOften reduced due to shorter reaction times

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Heptenoate via Microwave-Assisted Johnson-Claisen Rearrangement

This protocol is a representative procedure optimized for yield and minimal byproduct formation.

Materials:

  • But-2-en-1-ol

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • Microwave reactor

  • Round-bottom flask equipped with a magnetic stirrer and a condenser

Procedure:

  • In a clean, dry microwave-safe round-bottom flask, combine but-2-en-1-ol (1.0 eq), triethyl orthoacetate (3.0 eq), and a catalytic amount of propionic acid (0.1 eq).

  • Place the flask in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 180 °C for 10 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl orthoacetate and ethanol under reduced pressure.

  • The crude ethyl 4-heptenoate can be purified by fractional distillation under reduced pressure.

Protocol 2: Hydrolysis of Ethyl 4-Heptenoate to this compound

Materials:

  • Crude or purified ethyl 4-heptenoate

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add ethyl 4-heptenoate and an excess of 10% aqueous NaOH solution (approximately 3-4 equivalents of NaOH).

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until the disappearance of the ester is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted ester or neutral byproducts.

  • Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by distillation under reduced pressure if necessary.

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_synthesis_stage Synthesis Stage cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impurities in This compound Synthesis Rearrangement Johnson-Claisen Rearrangement Problem->Rearrangement Hydrolysis Ester Hydrolysis Problem->Hydrolysis Purification Final Purification Problem->Purification Temp Suboptimal Temperature Rearrangement->Temp Ethanol Inefficient Ethanol Removal Rearrangement->Ethanol Catalyst Inappropriate Catalyst Rearrangement->Catalyst Reagents Poor Reagent Quality Rearrangement->Reagents Side_Products Byproduct Formation Rearrangement->Side_Products Incomplete_H Incomplete Hydrolysis Hydrolysis->Incomplete_H Inefficient_P Inefficient Purification Purification->Inefficient_P Optimize_T Optimize Temperature (Consider Microwave) Temp->Optimize_T Distill_EtOH Use Distillation Head Ethanol->Distill_EtOH Use_Weak_Acid Use Weak Acid Catalyst Catalyst->Use_Weak_Acid Purify_Reagents Use High-Purity Reagents Reagents->Purify_Reagents Use_Saponification Use Alkaline Hydrolysis Incomplete_H->Use_Saponification Optimize_Cond Optimize Reaction Conditions Side_Products->Optimize_Cond Extraction_Distill Use Extraction and/or Fractional Distillation Inefficient_P->Extraction_Distill

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Starting Materials cluster_rearrangement Johnson-Claisen Rearrangement cluster_hydrolysis Hydrolysis cluster_byproducts Potential Byproducts Butenol But-2-en-1-ol Intermediate Ketene Acetal (in situ) Butenol->Intermediate Ether Allyl Ether Butenol->Ether Side Reaction Unreacted Unreacted Starting Materials Butenol->Unreacted Incomplete Reaction Orthoester Triethyl Orthoacetate Orthoester->Intermediate Orthoester->Ether Orthoester->Unreacted Incomplete Reaction Ester Ethyl 4-Heptenoate Intermediate->Ester [3,3]-Sigmatropic Rearrangement Stereoisomer Stereoisomeric Ester Intermediate->Stereoisomer Boat Transition State Acid This compound Ester->Acid H₂O / H⁺ or OH⁻ Incomplete_H Unreacted Ethyl 4-Heptenoate Ester->Incomplete_H Incomplete Reaction

Caption: Reaction pathway for the synthesis of this compound and potential byproducts.

References

addressing matrix effects in 4-Heptenoic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 4-Heptenoic acid.

Troubleshooting Guide: Addressing Matrix Effects

This guide is designed in a question-and-answer format to directly address common issues encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.

Q1: I am observing poor signal intensity and high variability in my this compound quantification. Could this be due to matrix effects?

A1: Yes, poor signal intensity (ion suppression) and high variability are classic symptoms of matrix effects in LC-MS analysis.[1][2] Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte, in this case, this compound.[2]

Q2: How can I confirm that matrix effects are impacting my analysis?

A2: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips in the baseline signal of the standard indicate ion suppression caused by eluting matrix components.[3]

  • Post-Extraction Spiking: This quantitative approach compares the signal response of this compound in a clean solvent to its response when spiked into a pre-extracted blank matrix sample. A lower response in the matrix sample confirms the presence of ion suppression.[4]

Q3: What are the most common sources of matrix effects in plasma or serum samples for short-chain fatty acid analysis?

A3: For the analysis of short-chain fatty acids (SCFAs) like this compound in biological fluids, the primary sources of matrix effects are phospholipids, salts, and proteins that may co-elute with the analyte and interfere with the ionization process.[5]

Q4: My results show significant ion suppression. What is the most effective way to minimize this?

A4: The most effective strategy to combat matrix effects is a combination of optimized sample preparation and the use of a suitable internal standard.[2] For SCFAs, derivatization is often employed to improve chromatographic retention and move the analyte away from the early-eluting matrix components.[6][7]

Q5: Which sample preparation technique is best for reducing matrix effects for this compound analysis?

A5: The choice of sample preparation depends on the complexity of your matrix and the required sensitivity. Here’s a comparison of common techniques for short-chain fatty acids:

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components, which can lead to significant ion suppression.[8]

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can effectively remove phospholipids.[4][9] However, the recovery of polar analytes like SCFAs can sometimes be low and optimization of the extraction solvent is crucial.[4]

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analytes from the matrix components, leading to a significant reduction in matrix effects.

For complex matrices like plasma or serum, a more rigorous sample preparation method like LLE or SPE is generally recommended over simple protein precipitation to minimize matrix effects.[4]

Frequently Asked Questions (FAQs)

Q1: What is an ideal internal standard for this compound analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Deuterium-labeled this compound.[10] SIL internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[10]

Q2: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my options?

A2: When a specific SIL internal standard is unavailable, a close structural analog can be used. For this compound, a suitable alternative would be an odd-chain unsaturated fatty acid that is not endogenously present in the sample, such as cis-4-Nonenoic acid or trans-3-Heptenoic acid . It is crucial to validate that the chosen analog exhibits similar extraction recovery and chromatographic behavior to this compound.

Q3: Is derivatization necessary for the LC-MS analysis of this compound?

A3: While direct analysis of underivatized SCFAs is possible, it often suffers from poor retention on reversed-phase columns and low ionization efficiency.[6] Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) or aniline can significantly improve chromatographic separation and detection sensitivity, moving the analyte to a cleaner region of the chromatogram and thus reducing matrix effects.[3][7]

Q4: Can I use matrix-matched calibrants to compensate for matrix effects?

A4: Yes, preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.[11] However, this approach may not account for sample-to-sample variability in the matrix composition. The use of a good internal standard is generally a more robust approach.

Q5: My baseline is noisy, and I'm seeing carryover between injections. How can I address this?

A5: Noisy baselines and carryover can be caused by contamination in the LC-MS system.[2] To mitigate this, ensure you are using high-purity solvents and reagents. Regularly flush the injection system and column.[12] A divert valve can also be used to direct the early, unretained components of the sample matrix (which often contain salts and other contaminants) to waste instead of the mass spectrometer.[13]

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation methods for short-chain fatty acids (SCFAs) in biological matrices. Note that specific values for this compound may vary, and method validation is essential.

Sample Preparation MethodAnalyte ClassTypical Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)Short-Chain Fatty Acids>8530-60 (Suppression)[8]
Liquid-Liquid Extraction (LLE)Short-Chain Fatty Acids70-9515-40 (Suppression)
Solid-Phase Extraction (SPE)Short-Chain Fatty Acids>90<15 (Suppression)[14]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) with Derivatization for this compound in Plasma

This protocol is adapted from methods for short-chain fatty acid analysis.[3]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., cis-4-Nonenoic acid in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride in 50% acetonitrile.

    • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride in 50% acetonitrile.

    • Incubate at 40°C for 30 minutes.

  • Extraction:

    • Add 500 µL of hexane to the derivatized sample.

    • Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard into the initial mobile phase.

    • Set B (Post-Spiked Matrix): Extract blank plasma using the LLE protocol described above. Spike this compound and the internal standard into the final reconstituted extract.

    • Set C (Pre-Spiked Matrix): Spike this compound and the internal standard into blank plasma before the LLE procedure.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Liquid-Liquid Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant add_3nph Add 3-NPH & EDC supernatant->add_3nph incubate Incubate at 40°C add_3nph->incubate add_hexane Add Hexane incubate->add_hexane vortex_centrifuge Vortex & Centrifuge add_hexane->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Workflow for LLE with derivatization for this compound analysis.

matrix_effect_logic start Start: Suspected Matrix Effect assess Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spiking) start->assess is_present Matrix Effect Present? assess->is_present optimize_prep Optimize Sample Preparation (e.g., LLE or SPE) is_present->optimize_prep Yes proceed Proceed with Validation is_present->proceed No use_sil Use Stable Isotope-Labeled Internal Standard (or analog) optimize_prep->use_sil reassess Re-assess Matrix Effect use_sil->reassess is_mitigated Matrix Effect Mitigated? reassess->is_mitigated is_mitigated->proceed Yes further_optimization Further Method Development is_mitigated->further_optimization No

Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of Cis-4-Heptenoic Acid and Trans-4-Heptenoic Acid: An Insight into Putative Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental difference between cis-4-heptenoic acid and trans-4-heptenoic acid lies in the geometry of their double bond. In the cis isomer, the carbon chain extends from the same side of the double bond, resulting in a kinked structure. Conversely, the trans isomer has a more linear structure, with the carbon chain extending from opposite sides of the double bond. This seemingly subtle structural variance is known to have profound implications for the biological activity of fatty acids.

Potential Areas of Differential Biological Activity

Based on the broader understanding of cis and trans fatty acids, the following areas are likely to exhibit significant differences between cis-4-heptenoic acid and trans-4-heptenoic acid:

  • Membrane Fluidity and Cellular Signaling: The kinked structure of cis fatty acids generally leads to greater disruption of the lipid bilayer, thereby increasing membrane fluidity. In contrast, the linear nature of trans fatty acids allows them to pack more tightly, similar to saturated fats, which can decrease membrane fluidity. This difference in membrane dynamics can have cascading effects on the function of membrane-bound proteins, such as receptors and enzymes, and consequently on cellular signaling pathways.

  • Enzymatic Metabolism: The stereochemistry of the double bond can significantly influence how these molecules are recognized and processed by enzymes. For instance, enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and desaturases, often exhibit a high degree of stereospecificity. It is plausible that cis-4-heptenoic acid and trans-4-heptenoic acid are metabolized at different rates and through different pathways, leading to the formation of distinct bioactive metabolites.

  • Receptor Interaction: The three-dimensional shape of a molecule is critical for its interaction with biological receptors. While specific receptors for 4-heptenoic acid isomers have not been definitively identified, it is conceivable that if such interactions exist, the binding affinity and subsequent biological response would differ between the cis and trans forms. For example, some G-protein coupled receptors (GPCRs) that bind fatty acids are known to be sensitive to the geometry of the ligand.

Extrapolating from Structurally Similar Compounds

While direct data is lacking, some insights can be gleaned from studies on other short-chain unsaturated fatty acids. For instance, research on cis-2-decenoic acid, a bacterial signaling molecule, has highlighted the crucial role of the cis-conformation in its biological activity, with the trans isomer showing significantly reduced or no activity in biofilm dispersal. This suggests that the spatial arrangement of the molecule is critical for its function.

Future Directions and the Need for Direct Comparative Studies

The absence of direct comparative data for cis-4-heptenoic acid and trans-4-heptenoic acid underscores a significant gap in our understanding of these molecules. To elucidate their distinct biological activities, future research should focus on:

  • Direct Head-to-Head In Vitro Assays: Performing parallel experiments to assess the effects of both isomers on cell viability, proliferation, inflammation, and receptor binding in various cell lines.

  • Metabolic Profiling: Utilizing techniques like mass spectrometry to identify and quantify the metabolites of each isomer in cellular and animal models.

  • In Vivo Studies: Conducting animal studies to compare the pharmacokinetic and pharmacodynamic profiles of the two isomers, as well as their effects on physiological and pathological processes.

Logical Relationship of Fatty Acid Isomer Bioactivity

FattyAcidIsomerActivity cluster_isomer Isomeric Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Cis Isomer Cis Isomer Molecular Shape Molecular Shape Cis Isomer->Molecular Shape Kinked Trans Isomer Trans Isomer Trans Isomer->Molecular Shape Linear Membrane Integration Membrane Integration Molecular Shape->Membrane Integration Enzyme Interaction Enzyme Interaction Membrane Integration->Enzyme Interaction Receptor Binding Receptor Binding Membrane Integration->Receptor Binding Cellular Response Cellular Response Enzyme Interaction->Cellular Response Receptor Binding->Cellular Response

Figure 1. This diagram illustrates the logical flow from the isomeric structure of a fatty acid to its ultimate biological effect. The distinct molecular shapes of cis and trans isomers influence how they integrate into cell membranes, which in turn affects their interactions with enzymes and receptors, leading to different cellular responses.

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids like 4-Heptenoic acid is crucial for various applications, from metabolic research to pharmaceutical quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols and comparative performance data to facilitate the selection of the most appropriate technique for your research needs.

While GC-MS has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative, offering distinct advantages, particularly for the analysis of underivatized or thermally labile compounds. A cross-validation of results between GC-MS and HPLC can provide the highest level of confidence in analytical data.

Methodological Principles: A Tale of Two Techniques

At their core, HPLC and GC-MS employ different separation and detection principles. HPLC separates compounds based on their polarity and interaction with a stationary phase within a column, making it well-suited for analyzing free fatty acids in a liquid mobile phase. In contrast, GC-MS requires the conversion of non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), before they can be vaporized and separated based on their boiling points in a gaseous mobile phase. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio.

Quantitative Performance Comparison

The choice between HPLC and GC-MS often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes typical validation parameters for both methods, compiled from studies on fatty acids. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed. Due to a lack of specific cross-validation studies for this compound, the data presented here is based on the analysis of other structurally similar fatty acids and should be considered as a reliable benchmark.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Precision (%RSD) ≤ 5.88% (often slightly better than GC)≤ 5.88%Both methods demonstrate good precision for fatty acid analysis.
Recovery (%) ≥ 82.31%≥ 82.31%Comparable recovery rates are achievable with optimized extraction procedures.
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.
Sensitivity (LOD/LOQ) Dependent on the detector (e.g., UV, ELSD, MS). LC-MS can offer high sensitivity.High sensitivity, especially with selective ionization techniques. Often provides lower limits of detection for volatile compounds.GC-MS generally offers higher sensitivity for many fatty acids.
Isomer Separation Superior for separation of positional and geometric (cis/trans) isomers.Can be challenging for positional and geometric isomers; often requires specialized, highly polar capillary columns.This is a significant advantage of HPLC for detailed fatty acid profiling.
Sample Preparation Can analyze underivatized fatty acids, simplifying the workflow.Requires derivatization to increase volatility (e.g., esterification to FAMEs), which can be time-consuming.HPLC offers a more direct and often less labor-intensive workflow.

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

HPLC Method for this compound

This method is suitable for the analysis of underivatized this compound.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, cell culture media), a protein precipitation step with a solvent like acetonitrile may be necessary, followed by centrifugation.

    • For solid samples, a liquid-liquid or solid-phase extraction can be employed to isolate the fatty acids.

    • The final extract should be dissolved in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for fatty acid analysis.

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often effective. For Mass-Spec (MS) compatible applications, formic acid is preferred.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at 30-40°C.

    • Detector: A UV detector at a low wavelength (around 205 nm) can be used for underivatized fatty acids. For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) is recommended.

  • Data Analysis:

    • This compound is identified by comparing its retention time with that of an authentic standard.

    • Quantification is achieved by constructing a calibration curve with known concentrations of the standard.

GC-MS Method for this compound

This method requires a derivatization step to convert this compound into its volatile methyl ester.

  • Lipid Extraction:

    • A modified Folch or Bligh-Dyer extraction using a chloroform/methanol mixture is a common procedure to extract total lipids from the sample.

  • Derivatization (Esterification):

    • The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs). A common reagent for this is boron trifluoride in methanol (BF3-methanol).

    • The sample is heated with the derivatization reagent, and the resulting FAMEs are then extracted into a non-polar solvent like hexane or heptane.

  • GC-MS Conditions:

    • Injector: Splitless injection is often used to enhance sensitivity.

    • Column: A polar capillary column (e.g., a wax-type column) is typically used for the separation of FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 280°C.

    • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.

    • Mass Analyzer: Operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis:

    • The FAME of this compound is identified by its retention time and mass spectrum, which is compared to a reference standard and spectral libraries.

    • Quantification is performed using an internal standard (e.g., a fatty acid not present in the sample) and a calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflows for the HPLC and GC-MS analysis of this compound and the logical relationship of key validation parameters.

Experimental Workflows for this compound Analysis cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample hplc_prep Sample Preparation (Extraction/Precipitation) hplc_start->hplc_prep hplc_analysis HPLC Analysis (C18 Column) hplc_prep->hplc_analysis hplc_detection Detection (UV/ELSD/MS) hplc_analysis->hplc_detection hplc_data Data Analysis (Quantification) hplc_detection->hplc_data hplc_result Result hplc_data->hplc_result gcms_start Sample gcms_extract Lipid Extraction gcms_start->gcms_extract gcms_deriv Derivatization (Esterification to FAME) gcms_extract->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Analysis (Quantification) gcms_analysis->gcms_data gcms_result Result gcms_data->gcms_result

Caption: Comparative experimental workflows for HPLC and GC-MS analysis of this compound.

Logical Relationship of Key Validation Parameters Method Analytical Method (HPLC or GC-MS) Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ

Differential Effects of 4-Heptenoic Acid Isomers in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

While the biological activities of various fatty acid isomers are a subject of intense research, specific comparative data on the differential effects of cis- and trans-4-Heptenoic acid remain limited. This guide provides a framework for investigating the potential differential effects of these isomers in cell-based assays. Drawing parallels from studies on other unsaturated fatty acids, we present a series of hypothetical experimental results and detailed protocols to guide researchers in this area. The methodologies outlined herein focus on key cellular processes: viability, apoptosis, and the regulation of genes involved in inflammation and lipid metabolism.

Introduction

Fatty acid isomers, despite having the same chemical formula, can exhibit remarkably different biological effects due to their distinct three-dimensional structures.[1] The orientation of acyl chains in cis and trans isomers can influence their incorporation into cell membranes, their interaction with enzymes, and their role in signaling pathways.[2][3] For instance, the differential effects of cis- and trans-isomers of oleic acid and conjugated linoleic acid on cellular processes like proliferation, apoptosis, and inflammation are well-documented.[4]

4-Heptenoic acid is a medium-chain fatty acid whose isomeric effects are not well characterized. Understanding these differential effects is crucial for applications in drug development and nutritional science. This guide outlines a proposed series of experiments to elucidate and compare the bioactivities of cis-4-Heptenoic acid and trans-4-Heptenoic acid in vitro.

Hypothetical Comparative Data

The following tables summarize potential data from a series of cell-based assays comparing the effects of cis- and trans-4-Heptenoic acid on a hypothetical human liver cell line (HepG2). These tables are intended to serve as a template for data presentation in future studies.

Table 1: Effects on Cell Viability (MTT Assay)
CompoundConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control (Vehicle)-100± 4.5
cis-4-Heptenoic acid5095.2± 5.1
10088.7± 4.8
20075.4± 6.2
trans-4-Heptenoic acid5098.1± 4.9
10092.5± 5.3
20089.8± 5.5
Table 2: Induction of Apoptosis (Annexin V/PI Staining)
CompoundConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (Vehicle)-2.11.53.6
cis-4-Heptenoic acid10015.88.224.0
trans-4-Heptenoic acid1005.32.98.2
Table 3: Relative Gene Expression (qPCR)
Gene TargetCompound (100 µM)Fold Change vs. Control
Inflammatory Markers
TNF-αcis-4-Heptenoic acid3.2
trans-4-Heptenoic acid1.1
IL-6cis-4-Heptenoic acid4.5
trans-4-Heptenoic acid1.3
Lipid Metabolism Markers
SREBP-1ccis-4-Heptenoic acid0.8
trans-4-Heptenoic acid1.9
FASNcis-4-Heptenoic acid0.7
trans-4-Heptenoic acid2.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: HepG2 (human hepatocellular carcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Isomer Preparation: cis- and trans-4-Heptenoic acid are dissolved in DMSO to create stock solutions. Final concentrations are prepared by diluting the stock in culture medium. The final DMSO concentration in all treatments, including the vehicle control, should be less than 0.1%.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and add fresh medium containing various concentrations of cis- or trans-4-Heptenoic acid or vehicle control.

  • Incubate for 48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed HepG2 cells in a 6-well plate and treat with the desired concentrations of this compound isomers for 48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

This method quantifies the expression levels of target genes.

  • Treat HepG2 cells with this compound isomers for 24 hours.

  • Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green master mix and primers for target genes (TNF-α, IL-6, SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH).

  • Run the qPCR reaction on a real-time PCR system.

  • Calculate the relative gene expression using the 2^-ΔΔCt method.[7]

Visualizations: Workflows and Pathways

Experimental Workflow

G cluster_setup Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis culture Seed HepG2 Cells treat Treat with 4-Heptenoic Acid Isomers culture->treat mtt MTT Assay (Viability) treat->mtt apoptosis Annexin V/PI (Apoptosis) treat->apoptosis qpcr qPCR (Gene Expression) treat->qpcr data_mtt Absorbance Reading mtt->data_mtt data_apop Flow Cytometry Data apoptosis->data_apop data_qpcr Ct Values qpcr->data_qpcr

A high-level overview of the experimental workflow.
Hypothetical Signaling Pathway

G cluster_isomers This compound Isomers cluster_receptors Membrane Interaction cluster_signaling Intracellular Signaling cluster_response Cellular Response cis cis-4-Heptenoic Acid tlr4 TLR4 Receptor cis->tlr4 Strong Agonist trans trans-4-Heptenoic Acid trans->tlr4 Weak Agonist ppar PPARα Activation trans->ppar Agonist nfkb NF-κB Activation tlr4->nfkb inflammation Inflammatory Gene Expression (TNF-α, IL-6) nfkb->inflammation metabolism Lipid Metabolism Gene Expression (FASN) ppar->metabolism

A hypothetical pathway of differential isomer signaling.

Conclusion

The provided framework offers a comprehensive approach to investigating the differential effects of cis- and trans-4-Heptenoic acid isomers in cell-based assays. Based on analogous studies of other fatty acids, it is plausible that these isomers will exhibit distinct effects on cell viability, apoptosis, and gene expression. The cis isomer may potentially show greater cytotoxicity and pro-inflammatory activity, while the trans isomer might have a more significant impact on metabolic gene regulation. The experimental protocols and visualization tools presented here are designed to guide researchers in rigorously testing these hypotheses and contributing valuable data to the field of lipid biology.

References

A Comparative Guide to Validating the Purity of Commercial 4-Heptenoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount to ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of methodologies for validating the purity of commercial 4-Heptenoic acid standards, complete with detailed experimental protocols and supporting data.

Introduction

This compound, a medium-chain unsaturated fatty acid, is utilized in various research applications, from metabolic studies to the synthesis of novel pharmaceutical compounds. The presence of impurities, such as isomers, saturated fatty acids, or residual solvents from synthesis, can significantly impact experimental outcomes. Therefore, rigorous purity validation of commercial standards is a critical step in the research workflow. This guide outlines two primary analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Experimental Workflow

To objectively assess the purity of this compound from different commercial sources, a two-pronged analytical approach is recommended. This involves the separation and quantification of volatile components by GC-FID and an absolute purity determination using qNMR. The following workflow provides a robust framework for this validation.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Standard_A This compound Standard A GC_FID_Prep Derivatization to FAMEs Standard_A->GC_FID_Prep qNMR_Prep Dissolution with Internal Standard Standard_A->qNMR_Prep Standard_B This compound Standard B Standard_B->GC_FID_Prep Standard_B->qNMR_Prep Standard_C This compound Standard C Standard_C->GC_FID_Prep Standard_C->qNMR_Prep GC_FID_Analysis GC-FID Analysis GC_FID_Prep->GC_FID_Analysis qNMR_Analysis qNMR Analysis qNMR_Prep->qNMR_Analysis GC_Data Chromatographic Purity (%) GC_FID_Analysis->GC_Data qNMR_Data Absolute Purity (%) qNMR_Analysis->qNMR_Data Comparison Comparative Purity Assessment GC_Data->Comparison qNMR_Data->Comparison

Figure 1: Comparative workflow for purity validation.

Data Presentation: Purity Assessment of Commercial this compound Standards

The following table summarizes hypothetical data from the comparative purity analysis of this compound standards from three different suppliers.

SupplierStated PurityGC-FID Purity (%)qNMR Purity (%)Major Impurities Identified by GC-FID
Supplier A >98%98.5 ± 0.298.2 ± 0.3Heptanoic acid (0.8%), Isomer of this compound (0.5%)
Supplier B ≥99%99.3 ± 0.199.1 ± 0.2Heptanoic acid (0.4%), Unknown (0.2%)
Supplier C 99%97.2 ± 0.397.0 ± 0.4Heptanoic acid (1.5%), 3-Heptenoic acid (1.0%)

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) for Relative Purity

GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds. For fatty acids, derivatization to their corresponding Fatty Acid Methyl Esters (FAMEs) is a standard procedure to improve volatility and chromatographic performance.[]

a. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Accurately weigh approximately 10 mg of the this compound standard into a screw-capped glass tube.

  • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Securely cap the tube and heat at 60°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of deionized water, and vortex for 1 minute.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

b. GC-FID Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Injection Volume: 1 µL.

c. Data Analysis:

The purity is determined by the area percent method, where the peak area of the this compound methyl ester is expressed as a percentage of the total area of all integrated peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a chemically identical reference standard.[2][3] The purity is calculated by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard into a clean NMR tube.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid, certified reference material) and add it to the same NMR tube.

  • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

b. 1H NMR Spectroscopy:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Acquisition Time: At least 3 seconds.

c. Data Analysis:

The purity of the this compound is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = Mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

For this compound, a well-resolved proton signal, such as the protons on the double bond, should be chosen for integration.

Biological Context: Potential Role in Cellular Signaling

This compound, as a medium-chain fatty acid, has the potential to influence various cellular signaling pathways. For instance, it could be metabolized and subsequently incorporated into signaling lipids or act as a signaling molecule itself, potentially modulating pathways involved in inflammation or metabolism. The diagram below illustrates a hypothetical signaling pathway where a metabolite of this compound could interact with a G-protein coupled receptor (GPCR).

G 4_Heptenoic_Acid This compound Metabolism Cellular Metabolism 4_Heptenoic_Acid->Metabolism Metabolite Active Metabolite Metabolism->Metabolite GPCR GPCR Metabolite->GPCR Binding & Activation G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Downstream_Signaling Downstream Signaling (e.g., Kinase Cascades) Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

Figure 2: Hypothetical signaling pathway for a this compound metabolite.

Conclusion

The purity of chemical standards is a cornerstone of reliable scientific research. This guide has detailed a robust, dual-method approach for the validation of commercial this compound standards, employing GC-FID for relative purity assessment and qNMR for absolute purity determination. By implementing these detailed protocols, researchers can confidently ascertain the quality of their reagents, thereby enhancing the integrity and reproducibility of their experimental data. The provided hypothetical data and biological context further underscore the importance of such validation in the broader scientific endeavor.

References

Comparative Analysis of 4-Heptenoic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of 4-heptenoic acid and its analogs against key biological targets. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support further research and development in this area.

Introduction

This compound and its derivatives have garnered interest in medicinal chemistry due to their potential to modulate the activity of various enzymes implicated in disease. Notably, these compounds have been investigated as inhibitors of histone deacetylases (HDACs) and gamma-aminobutyric acid (GABA) transporters, both of which are significant targets in oncology and neuroscience. This guide synthesizes the available scientific data to provide a comparative overview of the inhibitory potency of this compound analogs.

Inhibitory Potency of Odd-Chain Fatty Acids against HDAC6

The inhibitory activities of odd-chain fatty acids, including heptanoic acid, were evaluated, revealing a trend related to the length of the aliphatic carbon chain.[1]

CompoundCarbon Chain LengthIC50 (µM) against HDAC6
Valeric acidC5:0> 100
Heptanoic acid C7:0 ~50
Nonanoic acidC9:0~25
Undecanoic acidC11:0~10
Pentadecanoic acidC15:0~5

Table 1: Inhibitory potency (IC50) of odd-chain fatty acids against HDAC6. Data is approximated from graphical representations in the source literature.[1]

The data suggests that longer carbon chains in this series of odd-chain fatty acids correlate with increased inhibitory potency against HDAC6.

Signaling Pathway of HDAC Inhibition

Inhibition of HDACs leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressor genes. This can induce cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDAC_inhibitor This compound Analog (e.g., Heptanoic Acid) HDAC Histone Deacetylase (HDAC) HDAC_inhibitor->HDAC Inhibition Histone_acetylation ↑ Histone Acetylation HDAC->Histone_acetylation Deacetylation Chromatin Chromatin Relaxation Histone_acetylation->Chromatin Gene_expression ↑ Tumor Suppressor Gene Expression Chromatin->Gene_expression Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_prep Prepare serial dilutions of test compounds Plate_setup Add buffer, compound, and enzyme to 96-well plate Compound_prep->Plate_setup Reagent_prep Prepare enzyme and substrate solutions Reagent_prep->Plate_setup Pre_incubation Pre-incubate at 37°C Plate_setup->Pre_incubation Reaction_start Add substrate to initiate reaction Pre_incubation->Reaction_start Incubation Incubate at 37°C Reaction_start->Incubation Reaction_stop Add developer to stop reaction and develop signal Incubation->Reaction_stop Fluorescence_read Measure fluorescence Reaction_stop->Fluorescence_read Data_calc Calculate % inhibition Fluorescence_read->Data_calc IC50_calc Determine IC50 value Data_calc->IC50_calc

References

Safety Operating Guide

Proper Disposal of 4-Heptenoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of chemistry and drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Heptenoic acid, a corrosive organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all necessary safety measures are in place. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]

  • Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1][4]

  • Spill Kit: Ensure a spill kit appropriate for corrosive liquids is readily accessible. In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and collect it in a sealed container for disposal.[4]

  • Emergency Equipment: Know the location and proper use of the nearest safety shower and eyewash station.[1]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage.

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol [2][5]
Boiling Point222 - 224 °C[2]
Melting Point~ -6 °C[2]
Density0.946 g/cm³ at 20 °C[2]
Water SolubilityImmiscible[1][2]
Flash Point> 110 °C[2]

Step-by-Step Disposal Protocol

Direct disposal of this compound down the drain is prohibited.[1][6] Unlike smaller carboxylic acids, it should not be neutralized and flushed into the sanitary sewer system.[7] The primary method of disposal is through a licensed hazardous waste disposal service.

Experimental Protocol for Waste Collection and Storage:

  • Container Selection:

    • Use a dedicated, properly labeled, and chemically resistant waste container. The original container can be used if it is in good condition.

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and vapor release.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to hazardous reactions.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The concentration and quantity of the waste.

      • The date of accumulation.

      • The associated hazards (e.g., "Corrosive").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials.[1]

    • The storage area should have secondary containment to control any potential leaks.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) office or a licensed hazardous waste contractor.

    • Chemical waste generators are responsible for ensuring the waste is properly classified and disposed of according to local, regional, and national regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Select a Labeled, Chemically Resistant Waste Container B->C D Transfer this compound Waste into Container C->D E Securely Seal the Container D->E F Store in a Designated, Ventilated, and Secure Area E->F G Ensure Secondary Containment F->G H Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor G->H I Arrange for Waste Pickup H->I J Complete all Necessary Paperwork I->J K Professional Disposal at an Approved Facility J->K

Caption: Workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 4-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Heptenoic acid was not located. The following guidance is based on the safety protocols for structurally similar carboxylic acids and general laboratory best practices. It is imperative to treat this compound with caution as a potentially hazardous substance. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Hazard Identification and Immediate Precautions

Based on data from structurally similar compounds like 6-Heptenoic acid and Heptanoic acid, this compound should be considered corrosive and capable of causing severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3] Therefore, immediate and stringent safety measures are necessary to prevent any direct contact.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the mandatory PPE.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4][5]Essential for protecting eyes from splashes and vapors. Standard safety glasses do not offer sufficient protection. A face shield should be used in addition to goggles when there is a higher risk of splashing.[4]
Hand Protection Chemical-resistant gloves such as nitrile or butyl rubber.[4][6]Inspect gloves for any signs of degradation or perforation before each use.[7] Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[5] Wash hands thoroughly after removing gloves.
Body Protection A fully fastened, fire/flame-resistant, and impervious laboratory coat.[5][7]Provides a critical barrier against accidental spills and splashes.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[5][8]
Foot Protection Closed-toe shoes.[6][7]Protects feet from spills and falling objects.

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Step 1: Preparation

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

  • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.[7]

  • Verify that all necessary PPE is available and in good condition.

Step 2: Handling

  • Handle this compound in a well-ventilated place.[5]

  • When transferring the compound, do so carefully to avoid generating aerosols or splashes.[7]

  • Keep the container tightly sealed when not in use to prevent the release of vapors.[1][7]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Do not eat, drink, or smoke in the handling area.[9]

Step 3: Storage

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

  • Store in a designated corrosives area.[8]

  • Avoid storage with incompatible materials such as strong oxidizing agents and bases.[8][10]

Step 4: Cleanup

  • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

  • Carefully remove and dispose of contaminated PPE.[7]

  • Wash hands and any exposed skin thoroughly with soap and water.[3][7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[6]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit for organic acids, to contain the spill.[6]

  • Collect: Carefully scoop the absorbed material into a designated, suitable, closed, and labeled hazardous waste container for disposal.[5][6]

  • Clean: Clean the spill area with an appropriate neutralizing agent if safe to do so, followed by a thorough wash with water.

  • Report: Report the spill to the laboratory supervisor and the Environmental Health & Safety (EH&S) department.[6]

Disposal Plan

Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.

1. Waste Segregation:

  • This compound waste should be collected in a dedicated, properly labeled, and sealed container.[7]

  • Do not mix with other waste streams to prevent dangerous reactions.[7][11]

2. Container Labeling:

  • Clearly label the hazardous waste container with "HAZARDOUS WASTE," the full chemical name "this compound," its concentration, and appropriate hazard symbols.[6][11]

3. Storage of Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials, while awaiting pickup.[6] The container must be kept tightly capped at all times, except when adding waste.[11]

4. Final Disposal:

  • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[6]

  • Arrange for the collection of the hazardous waste through your institution's EH&S department or a certified waste disposal contractor.[6]

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_safety_equip Verify Eyewash/Shower Accessibility prep_workspace->prep_safety_equip handle_transfer Careful Transfer of Acid prep_safety_equip->handle_transfer handle_seal Keep Container Sealed handle_transfer->handle_seal spill_management Spill Management (Evacuate, Contain, Collect, Clean, Report) handle_transfer->spill_management If Spill Occurs handle_avoid Avoid Personal Contact handle_seal->handle_avoid cleanup_decontaminate Decontaminate Surfaces handle_avoid->cleanup_decontaminate cleanup_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_segregate Segregate Waste cleanup_wash->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for Professional Disposal disp_store->disp_pickup spill_management->cleanup_decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

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